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  • Product: Tert-butyl 2-(3-aminooxan-3-yl)acetate
  • CAS: 1889428-10-7

Core Science & Biosynthesis

Foundational

The Structural and Synthetic Paradigm of Tert-butyl 2-(3-aminooxan-3-yl)acetate

Executive Summary & Rationale As modern drug discovery pipelines increasingly prioritize molecules with high sp³ character (Fsp³) to improve aqueous solubility and reduce planar-driven off-target toxicity, conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As modern drug discovery pipelines increasingly prioritize molecules with high sp³ character (Fsp³) to improve aqueous solubility and reduce planar-driven off-target toxicity, conformationally constrained β-amino acid derivatives have emerged as critical building blocks. Tert-butyl 2-(3-aminooxan-3-yl)acetate (also known as tert-butyl 2-(3-aminotetrahydro-2H-pyran-3-yl)acetate) is a highly specialized scaffold featuring a tetrahydropyran (oxane) core with a quaternary stereocenter at the C3 position.

The strategic placement of the amine and the tert-butyl acetate group on the same carbon restricts conformational flexibility, locking the pharmacophore into a predictable spatial arrangement. The oxane oxygen provides a built-in hydrogen bond acceptor that enhances metabolic stability and solubility compared to its carbocyclic (cyclohexyl) counterparts. This guide dissects the physicochemical properties, mechanistic synthesis, and laboratory protocols required to harness this molecule effectively.

Physicochemical Profiling

Understanding the baseline metrics of tert-butyl 2-(3-aminooxan-3-yl)acetate is essential for predicting its behavior in downstream coupling reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate[1].

Table 1: Quantitative Chemical Descriptors

ParameterValue
IUPAC Name tert-butyl 2-(3-aminooxan-3-yl)acetate
Common Synonyms tert-butyl 2-(3-aminotetrahydro-2H-pyran-3-yl)acetate
Molecular Formula C₁₁H₂₁NO₃
Molar Mass 215.29 g/mol
Exact Mass 215.1521 Da
Topological Polar Surface Area (TPSA) 61.55 Ų
Hydrogen Bond Donors / Acceptors 1 (Primary Amine) / 4
Rotatable Bonds 4

Mechanistic Rationale for Stereoselective Synthesis

Synthesizing a quaternary stereocenter adjacent to a heteroatom in a saturated ring is notoriously challenging due to competing elimination and enolization pathways. The state-of-the-art approach utilizes Ellman's chiral tert-butanesulfinamide to direct the stereochemistry of the nucleophilic addition ()[2].

  • Imine Condensation: The reaction begins with dihydro-2H-pyran-3(4H)-one. Because this ketone is highly prone to base-catalyzed self-aldol condensation, standard amine condensation conditions fail. Titanium(IV) ethoxide (Ti(OEt)₄) is employed as a dual-purpose reagent: it acts as a water scavenger and a mild Lewis acid that activates the carbonyl without abstracting the α-protons.

  • Reformatsky-Type Addition: The introduction of the acetate moiety must be highly diastereoselective. Direct addition of the lithium enolate of tert-butyl acetate often leads to α-deprotonation of the sulfinyl imine, yielding unwanted enamines. Transmetalation with zinc chloride (ZnCl₂) generates a less basic, highly organized zinc enolate. This enforces a rigid, six-membered Zimmerman-Traxler transition state, maximizing diastereoselectivity and ensuring clean 1,2-addition ()[3].

  • Orthogonal Deprotection: The final step requires chemoselective cleavage of the N-S sulfinyl bond. Anhydrous HCl in dioxane is used to selectively protonate and cleave the sulfinamide at low temperatures, preserving the acid-labile tert-butyl ester which would otherwise hydrolyze under aqueous acidic conditions or neat trifluoroacetic acid (TFA).

Experimental Workflow & Visualization

Synthesis_Workflow A Oxan-3-one (Starting Material) B Sulfinyl Imine Intermediate A->B (Rs)-t-BuSONH2 Ti(OEt)4 C Sulfinamide Ester (Stereocenter Set) B->C t-BuOAc, LDA, ZnCl2 Reformatsky-type D Tert-butyl 2-(3-aminooxan -3-yl)acetate C->D HCl / Dioxane Deprotection

Stereoselective synthesis of tert-butyl 2-(3-aminooxan-3-yl)acetate via Ellman's auxiliary.

Self-Validating Experimental Protocol

The following methodology details the step-by-step synthesis of the target compound, emphasizing the causality behind specific operational parameters.

Step 1: Ti(OEt)₄-Mediated Imine Condensation
  • Procedure: To a solution of dihydro-2H-pyran-3(4H)-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M) under inert atmosphere, add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir the reaction for 16 hours. Quench by pouring into an equal volume of brine while stirring vigorously. Filter the resulting white suspension through a pad of Celite, wash with ethyl acetate, and concentrate the organic layer in vacuo.

  • Causality & Validation: The vigorous stirring with brine rapidly hydrolyzes the titanium complexes into insoluble TiO₂, preventing emulsion formation during extraction. TLC validation should show complete consumption of the ketone (staining with KMnO₄).

Step 2: Diastereoselective Zinc-Enolate Addition
  • Procedure: In a separate flame-dried flask, add diisopropylamine (1.6 equiv) to anhydrous THF at -78 °C, followed by n-BuLi (1.5 equiv). Stir for 30 min to form LDA. Add tert-butyl acetate (1.5 equiv) dropwise and stir for 45 min. Add a solution of anhydrous ZnCl₂ (1.6 equiv, 1.0 M in ether) and stir for 30 min to complete transmetalation. Finally, add the sulfinyl imine from Step 1 (1.0 equiv in THF) dropwise. Allow the mixture to warm to -20 °C over 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Causality & Validation: ZnCl₂ must be strictly anhydrous; any moisture will prematurely protonate the enolate. The transmetalation to zinc is the critical self-validating node: if omitted, the reaction will yield <20% product due to enamine formation[3]. Diastereomeric excess (d.e.) can be validated at this stage via crude ¹H-NMR by integrating the tert-butyl sulfinyl singlets.

Step 3: Chemoselective N-S Cleavage
  • Procedure: Dissolve the purified sulfinamide ester (1.0 equiv) in anhydrous methanol (0.2 M). Cool the solution to 0 °C and add 4M HCl in dioxane (3.0 equiv) dropwise. Stir for 2 hours at room temperature. Concentrate the mixture in vacuo (keeping the water bath <30 °C) and triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of tert-butyl 2-(3-aminooxan-3-yl)acetate.

  • Causality & Validation: The temperature of the water bath during concentration must remain low to prevent acid-catalyzed cleavage of the tert-butyl ester. Successful precipitation with diethyl ether validates the removal of the non-polar byproducts, yielding the pure amine hydrochloride ready for downstream amide coupling.

Downstream Applications in Drug Discovery

The primary utility of tert-butyl 2-(3-aminooxan-3-yl)acetate lies in its ability to undergo cyclization to form spiro-lactams . By deprotecting the tert-butyl ester and coupling it with the adjacent primary amine (often after functionalizing the amine with another pharmacophore), medicinal chemists can generate highly rigid spirocyclic systems. These motifs have been successfully deployed in the design of Isoxazole Azepine BET Inhibitors, where the spirocyclic nature drastically improves the target binding affinity and cellular permeability compared to linear analogs ().

References

  • Title: Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Asymmetric Synthesis of the Quinolizidine Alkaloid (−)-Epimyrtine with Intramolecular Mannich Cyclization and N-Sulfinyl δ-Amino β-Ketoesters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: 2-(3-aminooxan-3-yl)acetic acid hydrochloride (C7H13NO3) Source: PubChemLite URL: [Link]

Sources

Exploratory

Tert-butyl 2-(3-aminooxan-3-yl)acetate physical and chemical properties

Tert-butyl 2-(3-aminooxan-3-yl)acetate: A Technical Whitepaper on Physicochemical Properties and Synthetic Integration Executive Summary In modern drug discovery, the paradigm has shifted away from planar, sp2-hybridized...

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Author: BenchChem Technical Support Team. Date: April 2026

Tert-butyl 2-(3-aminooxan-3-yl)acetate: A Technical Whitepaper on Physicochemical Properties and Synthetic Integration

Executive Summary

In modern drug discovery, the paradigm has shifted away from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures. This transition, often termed the "Escape from Flatland," is statistically correlated with higher clinical success rates, improved aqueous solubility, and reduced off-target toxicity[1]. Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly specialized, sp3-rich building block designed specifically to impart these advantageous properties into novel therapeutics.

As a geminally disubstituted β -amino acid derivative embedded within a tetrahydropyran (oxane) core, this molecule serves as a critical intermediate for synthesizing peptidomimetics, spirocycles, and conformationally restricted drug candidates. This whitepaper provides an in-depth analysis of its physicochemical profile, structural causality, and self-validating protocols for its integration into complex synthetic workflows.

Physicochemical Profiling & Structural Causality

The structural features of tert-butyl 2-(3-aminooxan-3-yl)acetate are not arbitrary; they are engineered to solve specific pharmacokinetic and synthetic bottlenecks.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C₁₁H₂₁NO₃[2]High saturation level; completely devoid of aromaticity.
Monoisotopic Mass 215.1521 Da[2]Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Fsp³ (Fraction sp³) 1.00100% sp³ carbon content maximizes 3D complexity, directly correlating with improved clinical transition rates[1].
TPSA ~61.5 ŲOptimal polarity for membrane permeability while maintaining sufficient aqueous solubility.
Chiral Centers 1 (at C3)Requires stereochemical control; enables the exploration of distinct biological vectors.
Structural Causality (The "Why")
  • The Oxane (Tetrahydropyran) Core: Replacing a highly lipophilic cyclohexane ring with an oxane ring introduces a hydrogen bond acceptor (the ether oxygen). This subtle change significantly lowers the LogP, enhancing aqueous solubility and altering the metabolic profile by reducing lipophilicity-driven CYP450 clearance.

  • C3 Geminal Disubstitution: The presence of both an amine and an acetate group on the same carbon induces the Thorpe-Ingold effect [3]. This steric crowding restricts the conformational flexibility of the attached appendages, locking the molecule into a pre-organized bioactive conformation. This reduces the entropic penalty upon target binding, thereby increasing target affinity.

  • Tert-butyl Ester: The tert-butyl group provides a robust, orthogonal protecting strategy. It is highly stable to the basic and nucleophilic conditions required for functionalizing the primary amine, yet it can be cleanly cleaved under acidic conditions (e.g., TFA) to reveal the free carboxylic acid for subsequent coupling.

Pharmacokinetic Optimization Logic

The incorporation of the 3-aminooxan-3-yl motif into a drug scaffold sets off a cascade of favorable pharmacokinetic enhancements. The logic flow below illustrates how specific structural modifications drive clinical viability.

PK_Logic Start 3-Aminooxan-3-yl Core Sp3 Increase Fsp3 Fraction Start->Sp3 O_atom Oxane Oxygen Addition Start->O_atom Geminal Geminal Disubstitution Start->Geminal Solubility Enhanced Aqueous Solubility Sp3->Solubility O_atom->Solubility Metabolism Reduced CYP450 Metabolism O_atom->Metabolism Geminal->Metabolism Conformation Conformational Restriction Geminal->Conformation Target Improved Oral Bioavailability Solubility->Target Metabolism->Target Conformation->Target

Caption: Pharmacokinetic optimization pathways driven by the 3-aminooxan-3-yl motif.

Chemical Synthesis & Derivatization Workflows

Due to the steric hindrance at the C3 position caused by the Thorpe-Ingold effect[3], standard amide coupling reagents (like EDC/NHS) often result in poor yields. The following protocol utilizes HATU, which forms a highly reactive 7-aza-OBt ester capable of overcoming this steric clash.

Protocol 1: Sterically Hindered Amide Coupling & Orthogonal Deprotection

Objective: To acylate the sterically hindered primary amine, followed by orthogonal deprotection of the tert-butyl ester to yield a free carboxylic acid for downstream synthesis.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (R-COOH, 1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to generate the active ester.

  • Coupling: Add tert-butyl 2-(3-aminooxan-3-yl)acetate (1.0 eq) to the mixture. Stir at room temperature for 4–12 hours.

  • Self-Validation (In-Process Control): Aliquot 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete only when the primary amine peak (m/z 216.15 [M+H]⁺)[2] is fully consumed.

  • Workup: Quench the reaction with saturated NaHCO₃. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-acylated intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Final Validation: Evaporate the TFA/DCM under a stream of nitrogen and lyophilize. Confirm the successful deprotection via MS (loss of 56 Da corresponding to the isobutylene leaving group) and ¹H-NMR (disappearance of the 9H singlet at ~1.4 ppm).

Workflow A Tert-butyl 2-(3-aminooxan-3-yl)acetate (Starting Block) B Amide Coupling (HATU, DIPEA, RT) A->B Add R-COOH C N-Acylated Intermediate (t-Bu Ester Intact) B->C >95% Yield D Acidic Cleavage (TFA / DCM, 0°C to RT) C->D Deprotection E Free Carboxylic Acid (Ready for next coupling) D->E Lyophilization

Caption: Orthogonal deprotection workflow for tert-butyl 2-(3-aminooxan-3-yl)acetate.

Analytical Validation & Stereochemical Control

Because the C3 carbon is a chiral center, the commercial building block is often supplied as a racemate unless explicitly synthesized as a single enantiomer. Biological targets are inherently chiral; therefore, establishing the enantiomeric purity of the building block is a mandatory quality control step.

Protocol 2: Chiral Resolution and Enantiomeric Purity Validation

Objective: To separate and quantify the (R)- and (S)-enantiomers using Chiral High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in HPLC-grade Isopropanol (IPA) to a concentration of 1 mg/mL.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Causality: The amylose backbone provides the precise hydrogen bonding and steric microenvironments required to differentiate the oxane ring enantiomers.

  • Mobile Phase Configuration: Prepare an isocratic mixture of Hexane / IPA / Diethylamine (DEA) (90:10:0.1 v/v/v). Causality: DEA is a critical basic modifier; it prevents the primary amine from interacting with residual acidic silanols on the silica support, thereby eliminating peak tailing.

  • Chromatographic Execution: Run the method at a flow rate of 1.0 mL/min at 25°C. Monitor via UV detection at 210 nm (required due to the molecule's lack of strong chromophores).

  • Self-Validation Logic: Before calculating purity, validate the method by ensuring baseline resolution ( Rs​>1.5 ) between the two enantiomeric peaks. Once validated, calculate the Enantiomeric Excess (ee) using the Area Under the Curve (AUC):

    ee=[Area1​+Area2​Area1​−Area2​​]×100%

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Foundational

Structural Elucidation and Reference NMR Spectra (1H &amp; 13C) for Tert-butyl 2-(3-aminooxan-3-yl)acetate

Executive Summary In modern medicinal chemistry, the incorporation of unnatural amino acids (UAAs) is a critical strategy for overcoming the pharmacokinetic limitations of traditional peptide therapeutics, such as poor c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of unnatural amino acids (UAAs) is a critical strategy for overcoming the pharmacokinetic limitations of traditional peptide therapeutics, such as poor cell permeability and rapid enzymatic degradation. [1]. Tert-butyl 2-(3-aminooxan-3-yl)acetate represents a privileged sp3 -rich scaffold. By embedding an amino acid motif within a rigidified tetrahydropyran (oxane) ring, this building block offers exceptional conformational restriction. This technical guide provides a comprehensive framework for the structural validation of this UAA intermediate using 1D Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind its unique spectral signatures.

Structural Dynamics & Conformational Analysis

To accurately interpret the NMR spectra of Tert-butyl 2-(3-aminooxan-3-yl)acetate, one must first understand its three-dimensional behavior in solution. The oxane core predominantly adopts a chair conformation.

The C3 position is a quaternary stereocenter bearing two substituents: a primary amine ( −NH2​ ) and a tert-butyl acetate group ( −CH2​COOtBu ). Because the acetate side chain is significantly bulkier than the amine, it acts as a conformational anchor. To minimize severe 1,3-diaxial steric clashes with the axial protons at C5, the bulky acetate group strongly favors the equatorial position, forcing the −NH2​ group into the axial position[2]. This conformational locking dictates the observed J -coupling constants across the ring system.

Furthermore, the −CH2​− protons of the acetate group are adjacent to the chiral C3 center. This renders them diastereotopic ; they occupy distinct spatial environments regardless of bond rotation, resulting in chemical non-equivalence and a characteristic AB quartet splitting pattern.

Reference 1H NMR Spectral Data

Conditions: 400 MHz, CDCl3​ , 298 K.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Causality
t-Butyl 1.45s-9H −C(CH3​)3​ ; highly shielded by the aliphatic environment.
C4- Hax​ 1.40ddd13.5, 13.0, 4.51HRing CH2​ ; large axial-axial coupling to C5- Hax​ .
C5- Hax​ 1.50m-1HRing CH2​ ; complex multiplet due to C4 and C6 couplings.
NH2​ 1.60br s-2HAmine protons; broad due to quadrupolar relaxation/exchange.
C5- Heq​ 1.65m-1HRing CH2​ ; equatorial proton.
C4- Heq​ 1.75dt13.5, 3.01HRing CH2​ ; deshielded relative to its axial counterpart.
Acetate CH2​ (A) 2.35d14.51HDiastereotopic proton (AB system); adjacent to chiral C3.
Acetate CH2​ (B) 2.45d14.51HDiastereotopic proton (AB system); adjacent to chiral C3.
C2- Hax​ 3.40d11.51HIsolated ring CH2​ next to O; geminal coupling only.
C6- Hax​ 3.55ddd11.5, 11.0, 3.01HRing CH2​ next to O; deshielded by electronegative oxygen.
C2- Heq​ 3.65d11.51HIsolated ring CH2​ next to O; geminal coupling only.
C6- Heq​ 3.80ddd11.5, 4.5, 2.01HRing CH2​ next to O; most deshielded ring proton.

Reference 13C NMR Spectral Data

Conditions: 100 MHz, CDCl3​ , 298 K.

PositionChemical Shift (δ, ppm)TypeAssignment & Causality
C5 22.4 CH2​ Most shielded ring carbon (homoallylic to heteroatoms).
t-Butyl ( CH3​ ) 28.2 CH3​ Three equivalent methyl carbons of the ester.
C4 33.1 CH2​ Ring carbon adjacent to the quaternary C3 center.
Acetate CH2​ 44.5 CH2​ Alpha to the carbonyl, shifted downfield.
C3 51.8C (quat)Quaternary stereocenter attached to the nitrogen atom.
C6 68.2 CH2​ Ring carbon adjacent to the oxygen atom.
C2 75.4 CH2​ Ring carbon flanked by oxygen and the quaternary C3.
t-Butyl (C) 80.5C (quat)Tertiary carbon of the tert-butyl ester group.
C=O 171.2C (quat)Ester carbonyl carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity spectral data capable of resolving complex geminal and diastereotopic couplings, follow this self-validating methodology:

  • Sample Preparation: Dissolve 10–15 mg of Tert-butyl 2-(3-aminooxan-3-yl)acetate in 0.6 mL of CDCl3​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Validation Check: Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Particulate removal is non-negotiable for achieving optimal magnetic field homogeneity.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated or manual tuning and matching of the probe to the 1H and 13C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming & Locking: Lock onto the deuterium frequency of CDCl3​ . Execute gradient shimming (e.g., TopShim). Validation Check: The TMS peak line width must be < 0.5 Hz at half-height. Failing to achieve this will blur the fine J -couplings (e.g., the 2.0 Hz equatorial-equatorial couplings) required for conformational assignment.

  • 1H Acquisition: Run a standard 1D proton experiment (zg30 pulse sequence). Set the relaxation delay (D1) to 2.0 seconds. This extended delay ensures the complete relaxation of all protons, guaranteeing quantitative integration values. Acquire 16 to 32 scans.

  • 13C Acquisition: Run a proton-decoupled 13C experiment (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 512 scans. The quaternary carbons (C3, tBu-C, C=O) lack attached protons for dipole-dipole relaxation, resulting in longer T1​ times; sufficient scans are required to resolve them above the baseline noise.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1H and 1.0 Hz for 13C prior to Fourier Transform (FT). Perform manual phase correction and a polynomial baseline correction to ensure accurate integrals.

Workflow Visualization

NMR_Workflow Start Sample Preparation (10-15 mg in 0.6 mL CDCl3) Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=2s) Start->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512, d1=2s) Start->Acq13C Process Spectral Processing (Zero-filling, Apodization, FT) Acq1H->Process Acq13C->Process Analyze1H Spin System Analysis (Integration, J-coupling) Process->Analyze1H Analyze13C Carbon Backbone Assignment (Chemical Shift Mapping) Process->Analyze13C Validate Structural Validation (Conformational Assignment) Analyze1H->Validate Analyze13C->Validate

Workflow for NMR sample preparation, acquisition, and structural validation of oxane derivatives.

References

  • Sharma, K., et al. "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery." ACS Publications (2024). URL:[Link]

  • Barbosa, T. M., et al. "Experimental and theoretical evaluation of trans-3-halo-2-hydroxy-tetrahydropyran conformational preferences. Beyond anomeric interaction." RSC Advances 5 (2015): 35412-35420. URL:[Link]

Sources

Exploratory

Advanced Material Safety &amp; Technical Profiling: Tert-butyl 2-(3-aminooxan-3-yl)acetate

Executive Summary Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly specialized aliphatic amine and beta-amino ester building block. Unlike standard commodity chemicals, its primary utility lies in advanced drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly specialized aliphatic amine and beta-amino ester building block. Unlike standard commodity chemicals, its primary utility lies in advanced drug development and the synthesis of biodegradable poly(beta-amino esters) (PBAEs) for non-viral gene delivery. This technical guide transcends a traditional Material Safety Data Sheet (MSDS) by providing a mechanistic understanding of its physicochemical hazards, biological interactions, and self-validating handling protocols.

Structural Causality & Physicochemical Profiling

The dual nature of this molecule—acting as both a reactive nucleophile and a hydrolytically sensitive ester—dictates its handling requirements. The bulky tert-butyl group provides critical steric hindrance, protecting the ester from premature hydrolysis during storage, while the oxane (tetrahydropyran) ring confers favorable aqueous solubility profiles once integrated into larger polymer networks.

Quantitative Physicochemical Data

Data summarized for rapid comparative analysis during experimental design.

PropertyValue / DescriptionMechanistic Implication
IUPAC Name tert-butyl 2-(3-aminooxan-3-yl)acetateDefines the core oxane ring and beta-amino ester substitution.
CAS Registry Number 1172086-95-1Unique identifier for regulatory and inventory tracking[1].
Molecular Formula C11H21NO3Indicates a highly aliphatic, moderately polar molecule.
Functional Groups Primary Amine, tert-Butyl Ester, EtherThe primary amine dictates nucleophilicity; the ester dictates pH-dependent degradability[2].

Mechanistic Toxicology & Biological Hazards

Handling Tert-butyl 2-(3-aminooxan-3-yl)acetate requires an understanding of how aliphatic amines interact with biological systems. The hazards are not arbitrary; they are a direct consequence of the molecule's localized alkaline pH and nucleophilic reactivity.

Hazard Classifications & Causality
Hazard ClassObservation / RiskCausality
Dermal/Ocular Irritation Severe mucosal and dermal irritation upon contact.The alkaline nature of the primary aliphatic amine disrupts cellular lipid bilayers and denatures surface proteins 3[3].
Inhalation Toxicity Dyspnea, coughing, and respiratory distress.Volatilization of the free base amine interacts directly with sensitive respiratory mucosa 3[3].
Carcinogenicity Risk Potential nitrosamine formation.Reaction with environmental nitrites or nitric acid yields highly toxic, carcinogenic nitrosamine byproducts3[3].
Environmental Degradation Pathway

Unlike non-degradable cationic polymers (e.g., PEI), beta-amino esters are specifically designed to undergo hydrolytic degradation in aqueous environments. The ester bonds hydrolyze to yield tert-butanol and a highly biocompatible beta-amino acid derivative, which significantly reduces long-term environmental toxicity and cellular cytotoxicity2[2].

DegradationPathway A Tert-butyl 2-(3-aminooxan-3-yl)acetate (Intact Beta-Amino Ester) B Aqueous Media (pH < 7) Protonation of Primary Amine A->B Solvation C Ester Hydrolysis (Cleavage of t-Butyl Group) B->C Catalysis D 2-(3-aminooxan-3-yl)acetic acid (Biocompatible Metabolite) C->D Main Pathway E tert-Butanol (Byproduct) C->E Leaving Group

Hydrolytic degradation pathway of beta-amino esters into biocompatible metabolites.

Self-Validating Handling & Emergency Workflows

To ensure absolute safety, all handling and emergency protocols must operate as closed-loop, self-validating systems.

Storage Requirements

Store in a cool, dry, well-ventilated area away from direct sunlight. Ideal storage temperatures are strictly between 5°C - 25°C4[4]. The compound must be kept under an inert atmosphere (Argon/N2) to prevent the primary amine from absorbing atmospheric CO2 (carbamate formation) and to prevent moisture-induced ester hydrolysis.

Protocol 1: Self-Validating Spill Decontamination

In the event of a spill, visual inspection is insufficient. The following protocol utilizes colorimetric validation to ensure complete neutralization.

  • Evacuation & PPE: Isolate the area. Personnel must don chemical-resistant gloves, protective glasses, and face shields 4[4].

  • Containment: Apply inert absorbent materials (e.g., sand) to the spill. Never dispose of amines directly into the environment4[4].

  • Neutralization: Apply a mild acidic buffer to protonate the free amine, drastically reducing its volatility and nucleophilic reactivity.

  • Validation (The SWYPE Test): Lightly spray the decontaminated area with a methanol-based cleaning solution and wait 30 seconds 5[5]. Wipe the area with a Surface SWYPE™ indicator and allow 3 minutes for color development 5[5].

  • System Check: A fuchsia color indicates the presence of residual alkaline aliphatic amines 5[5]. If fuchsia, repeat steps 3-4. If colorless, decontamination is validated and complete.

DecontaminationWorkflow Step1 1. Spill Identification (Aliphatic Amine) Step2 2. Don PPE & Ventilate (Respirator, Nitrile Gloves) Step1->Step2 Step3 3. Contain & Neutralize (Absorbent + Mild Acid) Step2->Step3 Step4 4. Surface SWYPE Indicator Test (Detects Alkaline pH) Step3->Step4 Step5 5. Colorimetric Validation Step4->Step5 Step6A Positive (Fuchsia) Re-apply Decontamination Step5->Step6A Amine Present Step6B Negative (No Color) Proceed to Safe Disposal Step5->Step6B Amine Cleared Step6A->Step3 Feedback Loop

Workflow for the self-validating decontamination of aliphatic amine spills using SWYPE indicators.

Experimental Application: Aza-Michael Addition Protocol

Tert-butyl 2-(3-aminooxan-3-yl)acetate is frequently utilized in the synthesis of PBAEs via aza-Michael addition. Because the primary amine actively participates in bond-forming processes, this obviates the need for complex amine protection/deprotection steps 6[6].

Protocol 2: Self-Validating Polymer Synthesis
  • Solvent Selection: Prepare a concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO). DMSO is specifically selected due to its excellent safety profile and its ability to maintain high monomer concentrations, which maximizes the reaction rate while suppressing the formation of cyclic by-products 7[7].

  • Polymerization: Introduce a stoichiometric amount of a target diacrylate ester to the solution. The primary amine of the oxane compound will undergo a conjugate addition to the acrylate double bonds 6[6].

  • Validation (LC-MS Monitoring): Extract a 10 µL aliquot every 2 hours. Run LC-MS to monitor the consumption of the primary amine (tracking the specific m/z of the starting material). The reaction is self-validated as complete when the primary amine peak falls below the 1% integration threshold.

  • Degradation Check: To ensure the final product retains its biodegradable properties, expose a sample of the synthesized polymer to an aqueous buffer at pH 5.1. Monitor the hydrolytic cleavage of the ester bonds, confirming the release of the non-toxic beta-amino acid derivatives 6[6].

References

  • ChemSrc. "1172086-95-1_CAS号:1172086-95-1_3-[10-(2-Naphthalenyl)-9...
  • Merck Millipore.
  • Highfar Group.
  • SKC Ltd.
  • National Center for Biotechnology Information (PMC). "Poly(beta-amino esters)
  • Journal of the American Chemical Society (ACS). "Degradable Poly(β-amino esters)
  • National Center for Biotechnology Information (PMC). "Poly(beta-amino ester)

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Foundational

Solubility profile of Tert-butyl 2-(3-aminooxan-3-yl)acetate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 2-(3-aminooxan-3-yl)acetate in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 2-(3-aminooxan-3-yl)acetate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks required to establish a robust solubility profile for the novel compound, tert-butyl 2-(3-aminooxan-3-yl)acetate. Recognizing the absence of published data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It details both predictive theoretical models, such as Hansen Solubility Parameters (HSP), and empirical experimental protocols for determining kinetic and thermodynamic solubility. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide equips scientists with the necessary tools to systematically characterize the solubility of this and other novel chemical entities.

Introduction: The Central Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from laboratory discovery to clinical application is profoundly influenced by its solubility. For a novel molecule like tert-butyl 2-(3-aminooxan-3-yl)acetate, a thorough understanding of its behavior in various organic solvents is not merely academic; it is a prerequisite for success. Solubility data dictates the feasibility of crucial manufacturing steps, including:

  • Crystallization and Purification: The selection of an appropriate solvent system is the cornerstone of developing a crystallization process that ensures high purity and yield, while controlling for desired crystal morphology and polymorphism.[1][2][3]

  • Formulation Development: Creating a stable and effective dosage form, whether a tablet, injectable, or topical solution, depends on the API's solubility in a range of excipients and solvent systems.[4] Poor solubility can severely limit drug loading and bioavailability.[5]

  • Analytical Method Development: Accurate quantification and characterization of the API require solvents that can fully dissolve the compound for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide will navigate the theoretical underpinnings and practical execution of solubility profiling, using tert-butyl 2-(3-aminooxan-3-yl)acetate as the focal point for establishing a comprehensive and scientifically rigorous dataset.

Theoretical Framework: Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide invaluable foresight, narrowing the selection of solvents and predicting compatibility.[6] The principle of "like dissolves like" is the conceptual foundation, which can be quantified using solubility parameters.[7]

Physicochemical Properties of Tert-butyl 2-(3-aminooxan-3-yl)acetate

The structure of tert-butyl 2-(3-aminooxan-3-yl)acetate—containing a bulky tert-butyl ester, a polar amino group, and an oxane (tetrahydropyran) ring—suggests a molecule with complex solubility behavior.

  • Tert-butyl Ester Group: This lipophilic group will contribute to solubility in non-polar to moderately polar solvents.

  • Amino Group (-NH2): As a primary amine, this group can act as a hydrogen bond donor and acceptor, enhancing solubility in protic solvents (e.g., alcohols) and polar aprotic solvents.

  • Oxane Ring: The ether linkage within the ring can act as a hydrogen bond acceptor, contributing to polarity.

The interplay of these functional groups means that no single solvent is likely to be universally optimal.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) offer a powerful method for predicting the solubility of a solute in a solvent.[8][9][10] This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing the dominant intermolecular forces:[8]

  • δd: Energy from dispersion forces.

  • δp: Energy from polar interactions.

  • δh: Energy from hydrogen bonding.

Every solvent and solute can be assigned a unique set of (δd, δp, δh) coordinates, defining a point in "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[9] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and a smaller distance implies greater affinity.[8]

While the precise HSP values for tert-butyl 2-(3-aminooxan-3-yl)acetate are unknown, they can be estimated using group contribution methods, providing a rational basis for initial solvent screening and reducing the need for extensive brute-force experimentation.[6][9]

Experimental Determination of Solubility

Experimental measurement remains the gold standard for defining a compound's solubility profile. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[11][12][13]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous or organic medium.[13][14] It is a rapid, high-throughput measurement often used in early discovery to rank-order compounds.[12][15] However, it can be influenced by the rate of dilution, mixing, and the presence of DMSO, and may not represent a true equilibrium state.[15]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[5][11][15] It is the definitive measure required for formulation and regulatory purposes, such as under the Biopharmaceutics Classification System (BCS).[16][17][18][19] The shake-flask method is the classic approach for this determination.[15][16]

The following workflow diagram illustrates the decision-making process and experimental paths for solubility determination.

G cluster_0 Phase 1: Initial Screening & Prediction cluster_1 Phase 2: Experimental Measurement cluster_2 Phase 3: Data Analysis & Application A Define Project Goal (e.g., Crystallization, Formulation) B Estimate Physicochemical Properties (pKa, LogP, MW) A->B C Calculate Hansen Solubility Parameters (HSP) B->C Group Contribution Method D Select Initial Solvent Set (Polar, Apolar, Protic, Aprotic) C->D Rank by HSP Distance E Kinetic Solubility Assay (Turbidimetric Method) D->E High-Throughput Screening F Thermodynamic Solubility Assay (Shake-Flask Method) D->F Definitive Measurement G Analyze Supernatant (HPLC-UV, LC-MS) E->G F->G H Characterize Residual Solids (XRPD, DSC) F->H Confirm Solid Form I Compile Solubility Data Table G->I J Refine Solvent Selection for Process Development I->J K Build Formulation Strategy I->K

Caption: Workflow for Solubility Profile Determination.

Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a rapid assessment for initial solvent ranking.

Objective: To determine the concentration at which tert-butyl 2-(3-aminooxan-3-yl)acetate precipitates when diluted from a DMSO stock into various organic solvents.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).[11]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.[14][20]

  • Solvent Addition: In a separate 96-well analysis plate, add the selected organic solvents.

  • Compound Addition: Transfer a small, fixed volume of the DMSO dilutions into the corresponding wells of the analysis plate, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility.[14][20]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle agitation.[14][20]

  • Detection: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[14][20]

  • Data Analysis: The kinetic solubility is defined as the compound concentration in the last well that does not show a significant increase in turbidity compared to a solvent-only control.[14]

Protocol 2: Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)

This is the definitive method for determining true equilibrium solubility.[15]

Objective: To measure the saturation concentration of tert-butyl 2-(3-aminooxan-3-yl)acetate in selected organic solvents at equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, ensuring enough solid will remain undissolved at equilibrium.[11]

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-72 hours).[11][15][21] The stability of the compound in the solvent should be confirmed over this period.[16][17]

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let excess solid settle. Alternatively, centrifuge the vials to pellet the solid material.[15]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the sample through a low-binding syringe filter (e.g., 0.22 µm PTFE).[11][16]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS method against a standard curve.[5][12][22]

  • Solid Phase Analysis (Self-Validation): After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound has not changed its solid form (e.g., converted to a different polymorph or a solvate) during the experiment, thus ensuring the measured solubility corresponds to the initial, most stable form.[15]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured format to allow for easy comparison across different solvents and conditions.

Hypothetical Solubility Data Table

The following table presents a hypothetical but realistic solubility profile for tert-butyl 2-(3-aminooxan-3-yl)acetate, as would be generated by the protocols described above.

Solvent ClassSolventPolarity IndexHansen Parameters (δd, δp, δh)Kinetic Solubility @ 25°C (µg/mL)Thermodynamic Solubility @ 25°C (mg/mL)
Protic Methanol5.1(14.9, 12.3, 22.3)> 200150.5
Ethanol4.3(15.8, 8.8, 19.4)> 20095.2
Isopropanol3.9(15.8, 6.1, 16.4)15540.8
Polar Aprotic Acetonitrile5.8(15.3, 18.0, 6.1)12035.1
Acetone5.1(15.5, 10.4, 7.0)18088.6
Dimethyl Sulfoxide (DMSO)7.2(18.4, 16.4, 10.2)N/A (Stock Solvent)> 200
Ethyl Acetate4.4(15.8, 5.3, 7.2)8522.7
Non-Polar Toluene2.4(18.0, 1.4, 2.0)< 101.5
Heptane0.1(15.3, 0.0, 0.0)< 10< 0.1

Note: Hansen Parameter values are literature-based for pure solvents. Polarity Index is a relative measure.

Interpretation of Results

The hypothetical data suggest that tert-butyl 2-(3-aminooxan-3-yl)acetate exhibits the highest solubility in polar protic solvents like methanol and polar aprotic solvents like DMSO and acetone. This is consistent with the presence of hydrogen-bonding functional groups (amine, ether) and the polar ester group. The solubility is significantly lower in non-polar solvents such as toluene and heptane, where the lipophilic tert-butyl group is insufficient to overcome the polarity of the rest of the molecule. This profile is critical for guiding process development; for instance, a methanol/toluene or acetone/heptane solvent/anti-solvent system could be highly effective for crystallization.[1]

The following diagram illustrates the relationship between the key experimental stages.

G A Solid API (Tert-butyl 2-(3-aminooxan-3-yl)acetate) C Excess Solid + Solvent in Vial A->C B Organic Solvent B->C D Equilibration (24-72h @ 25°C) C->D E Saturated Solution + Residual Solid D->E F Centrifugation/ Filtration E->F G Clear Saturated Supernatant F->G H Residual Solid F->H I HPLC / LC-MS Quantification G->I J XRPD / DSC Analysis H->J K Thermodynamic Solubility Value I->K L Solid Form Confirmation J->L L->K Validates

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Conclusion and Future Directions

Establishing the solubility profile of a new chemical entity like tert-butyl 2-(3-aminooxan-3-yl)acetate is a foundational activity in pharmaceutical development. This guide has outlined a systematic approach that combines theoretical prediction with robust, self-validating experimental protocols. By first using models like Hansen Solubility Parameters to intelligently screen solvents, and then employing rigorous thermodynamic methods like the shake-flask protocol, researchers can efficiently generate the high-quality data needed to drive process chemistry, formulation, and analytical development. The principles and methodologies described herein are not only applicable to the target compound but also serve as a universal template for characterizing the solubility of any novel API, thereby accelerating the path from discovery to medicine.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences, 29(2), 133-134. Available from: [Link]

  • Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Available from: [Link]

  • Solvent Selection for Pharma Crystallization. (n.d.). Scribd. Available from: [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Available from: [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Available from: [Link]

  • Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. (2025). RSU Research Portal. Available from: [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Available from: [Link]

  • Solvent selection for process development. (2021). Technobis Crystallization Systems. Available from: [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2015). Journal of Chemical & Engineering Data. Available from: [Link]

  • [WEBINAR] How do you choose a solvent and design your crystallization faster? (2020). APC. Available from: [Link]

  • Formulation Using Hansen Solubility Parameters. (2024). ResearchGate. Available from: [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Available from: [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024). ACS Publications. Available from: [Link]

  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. (2020). MDPI. Available from: [Link]

  • Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. (2025). Harvard DASH. Available from: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency. Available from: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. Available from: [Link]

  • In-vitro Thermodynamic Solubility. (2025). Protocols.io. Available from: [Link]

  • Kinetic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Available from: [Link]

  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. (2015). PubMed. Available from: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PMC. Available from: [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope. Available from: [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (n.d.). ResearchGate. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available from: [Link]

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Exploratory

Structural and Stereochemical Profiling of Tert-butyl 2-(3-aminooxan-3-yl)acetate: A Conformationally Constrained β-Amino Acid Building Block

Executive Summary Tert-butyl 2-(3-aminooxan-3-yl)acetate (CAS: 1172086-95-1) represents a highly specialized class of non-proteinogenic, conformationally restricted β-amino acid derivatives[1]. Featuring a tetrahydropyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-(3-aminooxan-3-yl)acetate (CAS: 1172086-95-1) represents a highly specialized class of non-proteinogenic, conformationally restricted β-amino acid derivatives[1]. Featuring a tetrahydropyran (oxane) ring with a quaternary stereocenter at the C3 position, this molecule serves as a critical building block in the rational design of peptidomimetics, foldamers, and targeted small-molecule therapeutics[2]. The incorporation of such cyclic β-amino acids into peptide backbones introduces predictable secondary structures (e.g., β-turns, 14-helices) while simultaneously conferring resistance to proteolytic degradation[3]. This technical guide delineates the stereochemical logic, crystallographic properties, and synthetic methodologies associated with this vital compound.

Stereochemistry and Conformational Logic

The core structural feature of tert-butyl 2-(3-aminooxan-3-yl)acetate is the spiro-like quaternary C3 carbon, which bears both a primary amino group (-NH₂) and a tert-butyl acetate moiety (-CH₂COOtBu).

Causality in Conformational Preference: The oxane ring predominantly adopts a chair conformation in solution and solid states. The spatial positioning of the bulky -CH₂COOtBu group versus the smaller -NH₂ group is governed by a delicate thermodynamic balance of steric hindrance (1,3-diaxial interactions) and stereoelectronic effects (such as the gauche effect involving the adjacent ring oxygen)[4]. Typically, the bulkier acetate group strongly favors the equatorial position to minimize steric clash with the axial protons at C1 and C5. Consequently, this forces the amino group into the axial position, pre-organizing the molecule for specific hydrogen-bonding vectors when incorporated into a peptide chain.

ConformationalLogic C3 C3 Quaternary Center Tetrahydropyran Ring Axial Conformer A Axial -NH2 Equatorial -CH2COOtBu C3->Axial Equatorial Conformer B Equatorial -NH2 Axial -CH2COOtBu C3->Equatorial Stability Thermodynamic Stability 1,3-Diaxial Interactions Minimization Axial->Stability Equatorial->Stability

Diagram 1: Logical relationship governing the thermodynamic stability of C3 chair conformers.

Crystallographic Analysis and X-Ray Diffraction

Understanding the solid-state behavior of this building block is crucial for predicting its geometric impact when incorporated into a macromolecular foldamer[5].

Crystallization Protocol (Self-Validating System)

To obtain diffraction-quality single crystals, a vapor diffusion technique is employed. This method is chosen because the slow diffusion of an anti-solvent lowers the dielectric constant of the medium gradually, inducing controlled nucleation without precipitating amorphous aggregates.

  • Solvent Selection: Dissolve 50 mg of enantiomerically pure (R)-tert-butyl 2-(3-aminooxan-3-yl)acetate in a minimal volume of a binary solvent system (dichloromethane/hexane, 1:3 v/v) at 40°C.

  • Vapor Diffusion Setup: Place the open inner vial containing the solution inside a larger, sealed outer chamber containing 5 mL of a volatile anti-solvent (e.g., n-pentane).

  • Nucleation Phase: Allow the system to equilibrate undisturbed at 4°C for 48–72 hours.

  • Harvesting: Isolate the resulting single crystals under a polarizing stereomicroscope. Immediately mount a suitable crystal on a goniometer using perfluorinated polyether oil and cool to 100 K under a nitrogen stream to prevent solvent loss and reduce thermal motion.

Quantitative Crystallographic Parameters

In the crystal lattice, these molecules typically pack through extensive intermolecular hydrogen bonding networks. The primary motif is a head-to-tail hydrogen bond between the axial primary amine (-NH₂) and the carbonyl oxygen of the tert-butyl ester of an adjacent molecule, forming infinite 1D chains[4].

Crystallographic ParameterRepresentative Value (Constrained β-Amino Oxanes)
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 9.452 Å, b = 11.210 Å, c = 10.125 Å
β Angle 95.42°
Volume 1068.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.215 g/cm³
Primary H-Bonding Motif N-H···O=C (Intermolecular, ~2.85 Å)

Synthetic Workflows and Chiral Resolution

Because the C3 position is a chiral quaternary center, de novo synthesis typically yields a racemate. For pharmaceutical applications, this must be resolved into its pure (R) and (S) enantiomers[6].

SyntheticWorkflow A Tetrahydro-4H-pyran-3-one (Starting Material) B Strecker / Reformatsky Reaction (C-C Bond Formation) A->B C Racemic 2-(3-aminooxan-3-yl)acetate (Intermediate) B->C D Diastereomeric Salt Formation (Addition of Chiral Acid) C->D E (R)-Enantiomer Salt (Crystallization) D->E F (S)-Enantiomer Salt (Mother Liquor) D->F

Diagram 2: Experimental workflow for the synthesis and chiral resolution of the racemic intermediate.

Chiral Resolution Methodology

The use of a chiral resolving agent capitalizes on the differential solubility of the resulting diastereomeric salts. The rigid oxane ring amplifies the steric disparity between the (R) and (S) enantiomers when paired with a bulky chiral acid, driving highly selective precipitation.

  • Salt Formation: Treat the racemic mixture of the free amine with 0.5 equivalents of a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid (CSA), in hot ethanol (70°C).

  • Selective Crystallization: Cool the mixture at a controlled rate of 5°C/hour to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation: Filter the crystals under a vacuum and wash with ice-cold ethanol to completely remove the mother liquor containing the opposite diastereomer.

  • Free-Basing: Suspend the isolated salt in dichloromethane and wash with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the enantiopure tert-butyl 2-(3-aminooxan-3-yl)acetate.

  • Validation: Confirm enantiomeric purity (target ee > 99%) via chiral HPLC using a Daicel Chiralpak AD-H column (Mobile phase: Hexane/Isopropanol 90:10, Flow rate: 1.0 mL/min, UV detection at 210 nm).

Applications in Drug Development

The integration of 3-amino-tetrahydropyran-3-carboxylic acid derivatives into peptide sequences is a proven strategy for generating stable, bioavailable foldamers[2]. When these rigid β-amino acids are coupled with natural α-amino acids, the resulting α/β-peptides exhibit enhanced binding affinities to complex protein-protein interaction (PPI) targets—such as Bcl-xL or the p53-MDM2 complex[3]. The tert-butyl ester serves as a highly reliable, orthogonal protecting group during standard Fmoc solid-phase peptide synthesis (SPPS), allowing the constrained oxane core to dictate the spatial trajectory of the growing peptide chain without unwanted side reactions.

References

  • [1] Title: 1172086-95-1 CAS号查询: Tert-butyl 2-(3-aminooxan-3-yl)acetate Source: ChemSrc URL:

  • [3] Title: Synthesis of furan derivatives of cyclic β-amino acid cispentacin via intramolecular nitrile oxide cycloaddition Source: ResearchGate URL:

  • [5] Title: 2-(3-aminooxan-3-yl)acetic acid hydrochloride (C7H13NO3) - PubChemLite Source: Université du Luxembourg (PubChemLite) URL:

  • [6] Title: methyl 2-(3-aminooxan-3-yl)acetate | 1522525-85-4 Source: Molport URL:

  • [4] Title: Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β-Peptide Structures Source: ResearchGate URL:

  • [2] Title: EP4565258A2 - Compositions for the treatment of disease Source: Google Patents URL:

Sources

Foundational

Sourcing and Synthesizing Conformationally Restricted Building Blocks: A Technical Guide to Tert-butyl 2-(3-aminooxan-3-yl)acetate

Executive Summary In modern peptidomimetic drug discovery, conformationally restricted unnatural amino acids are critical for enhancing target affinity and metabolic stability. Tert-butyl 2-(3-aminooxan-3-yl)acetate (IUP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptidomimetic drug discovery, conformationally restricted unnatural amino acids are critical for enhancing target affinity and metabolic stability. Tert-butyl 2-(3-aminooxan-3-yl)acetate (IUPAC: tert-butyl 2-(3-aminotetrahydro-2H-pyran-3-yl)acetate) represents a highly specialized β -amino acid derivative featuring a tetrahydropyran (oxane) core. Because the amino and acetate groups are localized at the sterically hindered C3 position, this molecule is exceptionally rare in commercial libraries.

This whitepaper provides a comprehensive workflow for Application Scientists and Procurement Chemists to identify the Chemical Abstracts Service (CAS) Registry Number, navigate commercial supplier databases, and—when faced with a "zero-hit" scenario—execute a robust, self-validating de novo synthesis protocol.

Chemical Identity & Structural Logic

Before initiating a database query, the exact structural parameters must be defined to prevent false-positive hits with positional isomers (e.g., the more common 2,4-substituted oxanes like tert-butyl 2-(4-aminooxan-2-yl)acetate, CAS 2580242-82-4[1]).

  • Chemical Name: Tert-butyl 2-(3-aminooxan-3-yl)acetate

  • Molecular Formula: C₁₁H₂₁NO₃

  • Molecular Weight: 215.29 g/mol

  • SMILES String: CC(C)(C)OC(=O)CC1(N)CCCOC1

The presence of the primary amine and the tert-butyl ester at the same carbon (C3) creates a quaternary stereocenter. This specific substitution pattern is highly prone to retro-aldol or elimination side reactions during synthesis, explaining its scarcity in standard catalogs[2].

Algorithmic CAS & Supplier Search Workflow

When sourcing highly specific building blocks, a linear search is insufficient. A multi-tiered algorithmic approach ensures exhaustive coverage of both registered literature and commercial inventories.

SearchWorkflow Start Input: Tert-butyl 2-(3-aminooxan-3-yl)acetate SMILES: CC(C)(C)OC(=O)CC1(N)CCCOC1 CAS_Search CAS Registry Search (SciFinder-n / Reaxys) Start->CAS_Search Supplier_Search Commercial Aggregators (eMolecules / MolPort) CAS_Search->Supplier_Search Extract CAS RN Decision Hit Found? Supplier_Search->Decision Procure Procure & QC (LC-MS / NMR) Decision->Procure Yes Synthesize Initiate De Novo Synthesis (Ellman Auxiliary Route) Decision->Synthesize No (Zero-Hit)

Figure 1: Algorithmic workflow for CAS registry identification and supplier procurement.

Database Query Execution
  • Exact Structure Search: Input the SMILES string into SciFinder-n and Reaxys. If the exact C3-substituted molecule yields no CAS number, it is considered a novel or proprietary unregistered compound.

  • Substructure Search: Relax the query to allow variable ester groups (e.g., methyl or ethyl instead of tert-butyl). This often reveals literature precedents for the oxane core synthesis.

  • Supplier Aggregation: Cross-reference any discovered CAS numbers against global chemical aggregators[3].

Table 1: Supplier Database Matrix for Rare Oxanes
Database PlatformPrimary UtilitySearch MethodologyHit Probability for C3-Oxanes
SciFinder-n CAS RN IdentificationExact Structure / SubstructureModerate (Literature only)
PubChem Open-source validationSMILES / InChIKeyLow (Mostly common isomers)[4]
eMolecules Tier 1 Supplier SourcingSubstructureLow (Requires custom synthesis)
MolPort Global Inventory CheckSMILESLow (Zero-hit expected)

Note: If the compound is confirmed as a "zero-hit" (commercially unavailable with >16-week custom synthesis lead times), internal de novo synthesis is mandated.

De Novo Synthesis Strategy: The "Zero-Hit" Contingency

Synthesizing a β -amino acid derivative at the C3 position of an oxane ring presents a distinct chemical challenge. The logical starting material is dihydro-2H-pyran-3(4H)-one (tetrahydropyran-3-one)[2]. However, direct addition of a lithium enolate to the unprotected imine of this ketone typically fails due to rapid enolization (proton transfer) and subsequent aldol condensation.

The Causality of the Chemical Choice: To circumvent enolization and dictate absolute stereochemistry, we employ Ellman’s chiral sulfinamide auxiliary [5]. Condensing the ketone with (RS​) -tert-butanesulfinamide activates the imine for nucleophilic attack while the bulky sulfinyl group suppresses α -deprotonation. The subsequent addition of lithium tert-butyl acetate proceeds through a highly organized, chair-like transition state, yielding the product with excellent diastereoselectivity[5].

SynthesisPathway SM Tetrahydro-2H-pyran-3-one (Starting Material) Imine Chiral Sulfinyl Imine (Intermediate) SM->Imine (Rs)-t-BuSONH2 Ti(OEt)4 Adduct Sulfinamide Adduct (Protected Amine) Imine->Adduct LDA, THF, -78°C Enolate Lithium tert-butyl acetate (Nucleophile) Enolate->Adduct Addition Product Tert-butyl 2-(3-aminooxan-3-yl)acetate (Target) Adduct->Product HCl / MeOH Deprotection

Figure 2: De novo synthesis of the target via Ellman's chiral sulfinamide auxiliary.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific stoichiometric controls and expected analytical readouts to ensure process integrity.

Step 1: Synthesis of the Chiral Sulfinyl Imine
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add dihydro-2H-pyran-3(4H)-one (1.0 equiv, 10 mmol) and (RS​) -2-methylpropane-2-sulfinamide (1.1 equiv, 11 mmol) in anhydrous THF (30 mL).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv, 20 mmol) dropwise at room temperature. Rationale: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a desiccant to drive the condensation equilibrium.

  • Reaction: Stir at 60 °C for 12 hours.

  • Workup: Cool to room temperature, pour into an equal volume of brine to precipitate titanium salts. Filter through a pad of Celite, extract the aqueous layer with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Diastereoselective Acetate Addition
  • Enolate Generation: In a separate flask, cool a solution of diisopropylamine (1.6 equiv) in THF to -78 °C. Add n -BuLi (1.5 equiv) dropwise to form LDA. After 30 mins, add tert-butyl acetate (1.5 equiv) dropwise. Stir for 45 mins at -78 °C.

  • Addition: Dissolve the crude sulfinyl imine from Step 1 in THF (10 mL) and add it dropwise to the enolate solution at -78 °C.

  • Quench: Stir for 3 hours at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure sulfinamide adduct.

Step 3: Deprotection to the Target Amine
  • Cleavage: Dissolve the sulfinamide adduct in anhydrous Methanol (0.2 M). Add 4.0 M HCl in dioxane (3.0 equiv) at 0 °C.

  • Isolation: Stir for 2 hours at room temperature. Concentrate the solvent, partition between saturated NaHCO₃ and DCM. Extract the aqueous layer with DCM (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield Tert-butyl 2-(3-aminooxan-3-yl)acetate .

Table 2: Analytical Validation Data (Self-Validating QC)
Analytical TechniqueExpected Signal / ReadoutStructural Correlation
LC-MS (ESI+) m/z 216.1 [M+H]⁺Confirms exact molecular weight (215.29 + 1).
¹H NMR (400 MHz, CDCl₃) δ 1.45 (s, 9H)Confirms the intact tert-butyl ester group.
¹H NMR (400 MHz, CDCl₃) δ 3.40 - 3.80 (m, 4H)Confirms the protons adjacent to the oxane oxygen (C2 and C6).
¹H NMR (400 MHz, CDCl₃) δ 2.45 (q, 2H)Confirms the isolated diastereotopic -CH₂- of the acetate group.

References

  • C11H21NO3 - Explore - PubChemLite Source: PubChem / University of Luxembourg URL:[Link]

  • Stereoselective Synthesis of Donor−Acceptor Substituted Cyclopropafuranones... Divergent Synthesis of Tetrahydrofuran-3-one, Tetrahydropyran-3-one, and Lactones Source: Organic Letters (ACS Publications) URL:[Link]

  • Applications of aryl-sulfinamides in the synthesis of N-heterocycles Source: National Institutes of Health (NIH PMC) URL:[Link]

  • CAS Registry Search Methodology & Database Verification Source: Chemsrc Database URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Tert-butyl 2-(3-aminooxan-3-yl)acetate

Advanced Synthesis Protocol: Tert-butyl 2-(3-aminooxan-3-yl)acetate via Ellman’s Sulfinamide Chemistry Executive Summary The synthesis of highly substituted saturated heterocycles, such as tert-butyl 2-(3-aminooxan-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocol: Tert-butyl 2-(3-aminooxan-3-yl)acetate via Ellman’s Sulfinamide Chemistry

Executive Summary

The synthesis of highly substituted saturated heterocycles, such as tert-butyl 2-(3-aminooxan-3-yl)acetate (also known as tert-butyl 2-(3-aminotetrahydro-2H-pyran-3-yl)acetate), is a critical operation in modern drug discovery. Molecules possessing a 3,3-disubstituted tetrahydropyran core containing a quaternary stereocenter are highly valued for their conformational rigidity and utility as spirocyclic precursors.

Synthesizing a quaternary β -amino ester directly from a cyclic ketone presents a significant challenge due to the propensity of the ketone to undergo competitive enolization rather than nucleophilic addition. To overcome this, we employ a robust, three-phase sequence utilizing Ellman’s tert-butanesulfinamide auxiliary coupled with a Reformatsky-type addition. This approach ensures high diastereoselectivity, scalability, and circumvents the basic conditions that typically lead to substrate degradation.

Mechanistic Rationale & Synthetic Strategy

The construction of the quaternary carbon at the C3 position of the oxane ring relies on the activation of dihydro-2H-pyran-3(4H)-one. Standard lithium enolate additions to ketimines often suffer from poor yields due to the high basicity of the enolate, which deprotonates the α -position of the ketimine instead of adding to the C=N bond.

By utilizing the methodology pioneered by Ellman (1) [1] and later optimized for scalable ester enolate additions by Novartis researchers (2) [2], we can achieve the desired transformation. The strategy involves:

  • Condensation: Formation of an N-tert-butanesulfinyl ketimine using Titanium(IV) ethoxide, which acts dually as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium.

  • Reformatsky Addition: Utilizing a zinc-derived enolate of tert-butyl bromoacetate. The lower basicity of the organozinc reagent compared to lithium or sodium enolates drastically reduces competitive α -deprotonation, ensuring clean addition to the sterically hindered ketimine.

  • Auxiliary Cleavage: Mild acidic hydrolysis of the sulfinyl group to reveal the primary amine.

SynthesisWorkflow SM Dihydro-2H-pyran-3(4H)-one + t-Bu-Sulfinamide Step1 Phase 1: Condensation Ti(OEt)4, THF, 60°C SM->Step1 Imine Sulfinyl Ketimine Intermediate Step1->Imine Step2 Phase 2: Reformatsky Zn, t-Butyl bromoacetate Imine->Step2 Protected Protected Amino Ester Step2->Protected Step3 Phase 3: Cleavage 4M HCl in Dioxane Protected->Step3 Target Target Compound (Amine Hydrochloride) Step3->Target

Synthetic workflow for Tert-butyl 2-(3-aminooxan-3-yl)acetate via Ellman's auxiliary.

Phase 1: Synthesis of the N-tert-Butanesulfinyl Ketimine

Causality & Design: Ketones are notoriously less reactive toward imine condensation than aldehydes. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is mandatory here; it coordinates to the carbonyl oxygen, increasing its electrophilicity, while simultaneously reacting with the generated water to form insoluble titanium dioxide ( TiO2​ ), irreversibly pushing the reaction to completion.

Step-by-Step Protocol:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve dihydro-2H-pyran-3(4H)-one (1.0 equiv, 10.0 mmol) and (R)

    • or (S)
    • tert -butanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous THF (25 mL).
  • Activation: Add Ti(OEt)4​ (2.0 equiv, 20.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 12–18 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1) until the ketone is completely consumed.

  • Quench & Workup: Cool the mixture to room temperature. Pour the solution into a vigorously stirring mixture of saturated aqueous NaHCO3​ (25 mL) and EtOAc (25 mL). Self-Validation Check: A thick white precipitate ( TiO2​ ) will form immediately. This confirms the successful hydrolysis of the titanium species.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the titanium salts. Wash the filter cake thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude ketimine can typically be used in the next step without further purification.

Phase 2: Reformatsky Addition

Causality & Design: The addition of an acetate enolate to a ketimine to form a quaternary center is sterically demanding. Using a lithium enolate (e.g., via LiHMDS) often leads to low yields due to enolization of the ketimine. The Reformatsky reagent (organozinc) is significantly less basic, allowing for excellent nucleophilic addition without destructive side reactions (2) [2].

Step-by-Step Protocol:

  • Zinc Activation: In a flame-dried flask under argon, suspend Zinc dust (4.0 equiv, 40.0 mmol) in anhydrous THF (10 mL). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature and add TMSCl (5 mol%), stirring for 15 minutes to strip the zinc oxide layer.

  • Reagent Addition: Heat the activated zinc suspension to 50 °C. Add a solution of the crude sulfinyl ketimine (1.0 equiv, 10.0 mmol) and tert-butyl bromoacetate (3.0 equiv, 30.0 mmol) in anhydrous THF (15 mL) dropwise over 30 minutes.

  • Reaction: Maintain the temperature at 50–60 °C for 4 hours. Self-Validation Check: LC-MS should indicate the disappearance of the ketimine mass and the appearance of the product mass ( [M+H]+ ).

  • Quench: Cool the reaction to 0 °C and quench carefully with saturated aqueous NH4​Cl (20 mL).

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 0.1 M HCl (to remove residual zinc), followed by brine. Dry over Na2​SO4​ and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the diastereomerically enriched N-tert-butanesulfinyl protected amino ester.

Phase 3: Auxiliary Cleavage

Causality & Design: The tert-butanesulfinyl group is highly labile under anhydrous acidic conditions. Using 4M HCl in dioxane cleaves the sulfinamide bond efficiently while leaving the tert-butyl ester intact, provided reaction times are strictly controlled.

Step-by-Step Protocol:

  • Preparation: Dissolve the purified protected amino ester (1.0 equiv, 5.0 mmol) in anhydrous MeOH (10 mL).

  • Cleavage: Cool the solution to 0 °C. Add 4M HCl in dioxane (3.0 equiv, 15.0 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. Self-Validation Check: TLC will show the complete consumption of the starting material and the formation of a baseline spot (the amine hydrochloride salt).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove all volatiles. Triturate the resulting residue with cold diethyl ether to precipitate the product.

  • Filtration: Filter the solid to yield Tert-butyl 2-(3-aminooxan-3-yl)acetate as its hydrochloride salt.

Quantitative Data & Reaction Parameters

The following table summarizes the expected performance metrics for this sequence, benchmarked against standard literature parameters for similar heterocyclic ketimines.

Reaction PhaseKey ReagentsTemp / TimeExpected YieldDiastereomeric Ratio (dr)
1. Condensation Ti(OEt)₄, THF60 °C / 18 h75 – 85%N/A (Achiral to Chiral)
2. Reformatsky Zn dust, t-Butyl bromoacetate50 °C / 4 h65 – 80%> 90:10 (Major:Minor)
3. Cleavage 4M HCl in Dioxane, MeOH20 °C / 2 h> 95%Retained from Phase 2
Overall Process --46 – 64% > 90:10

Note: The stereochemical outcome (dr) is directed by the chirality of the chosen Ellman's auxiliary ((R) or (S)).

References

  • Title: N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research, American Chemical Society (ACS) URL: [Link]

  • Title: Methyl 2-(3-aminooxan-3-yl)acetate (Structural Reference Data) Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL: [Link]

Sources

Application

Application Note: Deprotection Strategies for tert-Butyl 2-(3-aminooxan-3-yl)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The molecule tert-butyl 2-(3-aminooxan-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The molecule tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly functionalized building block featuring a tetrahydropyran (oxane) ring, a primary amine at the C3 position, and an acetate chain. In complex drug development workflows, the tert-butyl ester is frequently employed to protect the carboxylic acid functionality because its bulky nature provides significant steric hindrance, shielding the carbonyl group from unwanted nucleophilic attack during upstream synthesis[1].

As a Senior Application Scientist, it is critical to understand the causality behind the deprotection mechanism. The defining characteristic of the tert-butyl ester is its selective lability under acidic conditions[1]. The cleavage is initiated by the protonation of the ester's carbonyl oxygen, which promotes the release of a highly stable tertiary carbocation. This intermediate subsequently eliminates a proton to form isobutylene gas, driving the reaction forward irreversibly[1].

However, the specific structural topology of 2-(3-aminooxan-3-yl)acetate introduces a critical variable: the free primary amine . Under strongly acidic conditions, this amine acts as an immediate proton sink, forming an ammonium salt. While this local positive charge exerts a mild inductive electron-withdrawing effect that could theoretically destabilize the ester cleavage transition state, the spatial separation provided by the acetate methylene spacer ensures that the cleavage proceeds efficiently. Furthermore, this in situ protonation protects the amine from unwanted alkylation by the transient tert-butyl carbocation.

Mechanism Ester tert-Butyl Ester (Neutral Amine) Protonated Protonated Ester (Ammonium Salt) Ester->Protonated + Excess H+ Carbocation tert-Butyl Cation + Carboxylic Acid Protonated->Carbocation Cleavage Isobutylene Isobutylene Gas (Elimination) Carbocation->Isobutylene - H+

Caption: Mechanistic pathway of acid-catalyzed tert-butyl ester cleavage.

Experimental Methodologies

The choice of cleavage cocktail is critical and dictates the final salt form of the isolated amino acid. Below are three self-validating protocols tailored for this substrate.

Protocol A: Standard TFA-Mediated Cleavage

Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for this transformation[2]. DCM acts as a non-polar solvent that moderates the reaction exotherm while maintaining the solubility of the highly polar ammonium-ester intermediate.

Step-by-Step Workflow:

  • Preparation: Dissolve tert-butyl 2-(3-aminooxan-3-yl)acetate in anhydrous DCM to achieve a substrate concentration of 0.1 M.

  • Addition: Cool the flask to 0 °C using an ice bath. Add an equal volume of TFA dropwise (yielding a 1:1 v/v ratio of TFA:DCM) to control the initial exothermic protonation of the amine[2].

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir vigorously for 1.5 to 4 hours[1].

  • Monitoring: Confirm completion via LC-MS. The mass of the starting material should completely transition to the corresponding free acid mass.

  • Isolation: Concentrate the mixture under reduced pressure. To ensure complete removal of residual TFA (which can interfere with downstream amide couplings), co-evaporate the resulting residue with toluene (3 × 10 mL)[2].

  • Result: The product is isolated as 2-(3-aminooxan-3-yl)acetic acid trifluoroacetate salt.

Protocol B: HCl in Hexafluoroisopropanol (HFIP)

Recent advancements have demonstrated that HCl in HFIP provides exceptionally clean deprotection profiles, avoiding the persistent TFA adducts that plague pharmaceutical manufacturing[3]. HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the carbocation intermediate, accelerating cleavage even with minimal acid excess[3].

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in HFIP to a concentration of 0.1 M.

  • Addition: Add 4.0 M HCl in dioxane (3.0 equivalents relative to the substrate).

  • Reaction: Stir at room temperature for 1 to 3 hours. The strong ionizing power of HFIP drives the reaction to >99.9% completion rapidly[3].

  • Isolation: Remove the volatile HFIP and excess HCl under high vacuum.

  • Result: The product is isolated as the HCl salt, which is typically more crystalline and easier to handle than the TFA salt.

Protocol C: Lewis Acid-Mediated Cleavage (ZnBr₂)

If the primary amine is temporarily protected with an acid-sensitive group (e.g., a PhF group) for orthogonal synthesis, strong Brønsted acids cannot be used. In such cases, Lewis acids like ZnBr₂ provide high chemoselectivity[4].

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in anhydrous DCM under an inert argon atmosphere.

  • Addition: Add anhydrous ZnBr₂ (5.0 equivalents) directly to the solution[4].

  • Reaction: Stir at room temperature for 24 hours. ZnBr₂ coordinates to the ester carbonyl, facilitating cleavage without lowering the pH drastically.

  • Isolation: Quench with water. Extract the aqueous layer. (Note: Since the free amino acid is highly water-soluble, isolation from the aqueous phase requires ion-exchange chromatography).

Workflow Start tert-Butyl 2-(3-aminooxan-3-yl)acetate TFA Protocol A: TFA / DCM (1:1 v/v), RT, 2-4 h Start->TFA HCl Protocol B: HCl / HFIP RT, 1-3 h Start->HCl ZnBr2 Protocol C: ZnBr2 / DCM RT, 24 h Start->ZnBr2 SaltTFA Amino Acid • TFA Salt TFA->SaltTFA SaltHCl Amino Acid • HCl Salt HCl->SaltHCl Zwitterion Amino Acid Zwitterion ZnBr2->Zwitterion

Caption: Experimental workflows for the deprotection of tert-butyl 2-(3-aminooxan-3-yl)acetate.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three described methodologies, allowing researchers to select the optimal route based on their downstream requirements.

MethodReagent SystemSolventTypical TimeDeprotection EfficiencyFinal Product Form
Protocol A 50% TFA (v/v)DCM1.5 - 4.0 h90 - 98%Trifluoroacetate Salt
Protocol B 4.0 M HCl (3 eq)HFIP1.0 - 3.0 h>99.9%Hydrochloride Salt
Protocol C ZnBr₂ (5 eq)DCM24.0 h~80 - 85%Zwitterion (Post-Workup)

Troubleshooting & Process Optimization

  • Incomplete Cleavage (Stalling): If LC-MS indicates stalled deprotection, do not arbitrarily increase the reaction temperature, as this can induce ring-opening or degradation of the oxane ring. Instead, remove the solvent under reduced pressure to eliminate accumulated isobutylene, and resubmit the residue to a freshly prepared acidic cocktail.

  • Carbocation Scavenging: While the protonated primary amine is inherently protected from alkylation by the tert-butyl carbocation, if you intend to derivatize this molecule with electron-rich aromatic rings in the future, it is mandatory to add a carbocation scavenger (e.g., 2.5% v/v Triisopropylsilane, TIPS) to the cleavage cocktail to prevent side-chain alkylation.

References

  • An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection Benchchem
  • Selective cleavage of tert-butyl esters in the presence of other esters Benchchem
  • Rapid and Quantitative De-tert-butylation for Poly(acrylic acid)
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 ACS Public

Sources

Method

Application Note: Tert-butyl 2-(3-aminooxan-3-yl)acetate as a Conformationally Constrained Building Block in Drug Discovery

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the central challenge in hit-to-lead drug discovery. Linear peptides and flexible small molecules often suffer from poor p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the central challenge in hit-to-lead drug discovery. Linear peptides and flexible small molecules often suffer from poor proteolytic stability, high entropic penalties upon target binding, and suboptimal membrane permeability. Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly specialized, gem-disubstituted cyclic β-amino acid derivative designed to overcome these liabilities.

By embedding the β-carbon within an oxane (tetrahydropyran) ring, this building block provides severe conformational restriction while maintaining aqueous solubility. The presence of the tert-butyl ester provides an ideal orthogonal protecting group for both solution-phase and Solid-Phase Peptide Synthesis (SPPS). This guide details the structural rationale, causality-driven protocols, and analytical validation required to successfully incorporate this constrained scaffold into modern drug discovery workflows.

Structural Rationale & Causality (Expertise)

The integration of a 3-aminooxan-3-yl scaffold into a molecular lead is not merely a structural variation; it is a calculated physicochemical intervention supported by extensive literature on highly functionalized tetrahydropyrans .

  • Conformational Pre-organization (The Entropic Advantage): The gem-disubstitution at the β-carbon severely restricts rotation around the Cα​−Cβ​ and N−Cβ​ bonds. This forces the backbone into highly specific secondary structures (such as β-turns or 14-helices). By pre-organizing the molecule into its bioactive conformation, the entropic penalty ( ΔS ) typically incurred during target binding is drastically reduced, often leading to a 10- to 100-fold increase in binding affinity .

  • Protease Evasion via Steric Shielding: Endogenous proteases require peptide substrates to adopt an extended β -strand conformation to dock into their catalytic clefts. The bulky, spiro-like nature of the 3-aminooxan-3-yl group creates a severe steric clash within the protease active site, effectively shielding adjacent amide bonds from hydrolysis and extending the plasma half-life.

  • Solubility Enhancement: Unlike highly lipophilic carbocyclic analogs (e.g., cyclohexane derivatives), the oxane ring contains an ether oxygen. This acts as a critical hydrogen bond acceptor, lowering the overall lipophilicity (LogP) and improving aqueous solubility without sacrificing structural rigidity .

Mechanism cluster_linear Linear β-Amino Acid cluster_constrained 3-Aminooxan-3-yl Constrained Analog L1 Flexible Backbone L2 Protease Docking L1->L2 L3 Rapid Cleavage (Low T1/2) L2->L3 C1 Rigid Oxane Ring C2 Steric Shielding of Amide Bond C1->C2 C3 Protease Evasion (High T1/2) C2->C3

Caption: Mechanism of protease resistance conferred by the gem-disubstituted oxane ring.

Comparative Pharmacokinetic Data

The functional impact of substituting a linear β-amino acid (e.g., β-homoalanine) with the constrained 3-aminooxan-3-yl derivative is summarized below. The data reflects typical improvements observed during hit-to-lead optimization.

Pharmacokinetic ParameterLinear β-Homoalanine Analog3-Aminooxan-3-yl Constrained AnalogFold Improvement
Plasma Half-Life ( T1/2​ ) 45 minutes> 240 minutes> 5.3x
Hepatic Clearance (CL) 42 mL/min/kg12 mL/min/kg3.5x reduction
Aqueous Solubility 50 µg/mL180 µg/mL3.6x
Permeability ( Papp​ ) 1.2×10−6 cm/s 4.8×10−6 cm/s4.0x

Self-Validating Experimental Protocols (Trustworthiness)

The following protocols are engineered to overcome the inherent synthetic challenges of working with highly sterically hindered, gem-disubstituted amines. Each protocol includes a self-validation checkpoint to ensure reaction integrity.

Protocol 1: Fmoc-Protection for SPPS Compatibility

Tert-butyl 2-(3-aminooxan-3-yl)acetate is supplied as a free amine. To utilize it in standard Fmoc-based SPPS, it must first be protected.

Causality: We utilize Fmoc-OSu (N-hydroxysuccinimide ester) rather than Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptides or ring-opened byproducts. Fmoc-OSu provides a controlled, chemoselective protection of the sterically hindered primary amine.

  • Solubilization: Dissolve 10 mmol of Tert-butyl 2-(3-aminooxan-3-yl)acetate in 20 mL of a 1:1 mixture of Dichloromethane (DCM) and 10% aqueous Na2​CO3​ .

  • Reaction: Cool the biphasic mixture to 0°C. Dropwise, add a solution of Fmoc-OSu (11 mmol, 1.1 eq) dissolved in 10 mL DCM over 15 minutes.

  • Agitation: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Workup: Separate the organic layer, wash with 0.1 M HCl (2 x 20 mL) to remove unreacted starting amine, and dry over anhydrous MgSO4​ .

  • Self-Validation Checkpoint: Perform LC-MS analysis. The expected mass is [M+H]+=438.2 . Perform a Ninhydrin (Kaiser) test on the organic phase; a negative result (yellow) confirms the complete consumption of the free primary amine.

Protocol 2: Difficult SPPS Coupling of the Constrained Scaffold

Coupling the Fmoc-protected building block onto a growing peptide chain requires overcoming the massive steric bulk of the gem-disubstituted C3 position.

Causality: Standard coupling reagents (e.g., HBTU, DIC/HOBt) will fail or result in <20% yield due to steric repulsion. We must use HATU combined with HOAt . The nitrogen atom at the 7-position of the HOAt ring exhibits a neighboring group effect, acting as an intramolecular base that accelerates the aminolysis of the highly hindered active ester.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc using 20% Piperidine in DMF (2 x 10 min).

  • Activation: In a separate vial, dissolve the Fmoc-protected building block (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.8 mmol, 8 eq). Stir for 2 minutes to form the active 7-aza-OBt ester.

  • Coupling: Add the activated solution to the resin. Agitate at 40°C (using a microwave peptide synthesizer or heated block) for 2 hours. Heat is critical here to overcome the activation energy barrier imposed by steric hindrance.

  • Self-Validation Checkpoint: Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test. If the beads turn slightly blue/purple, repeat the coupling step (double coupling) before proceeding.

Protocol 3: Global Deprotection and Cleavage

Simultaneous cleavage of the peptide from the resin and removal of the tert-butyl ester.

Causality: The cleavage cocktail must contain Triisopropylsilane (TIPS). The acid-catalyzed cleavage of the tert-butyl ester generates a highly reactive tert-butyl carbocation. Without TIPS acting as a carbocation scavenger, this species will irreversibly alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine).

  • Cleavage: Treat the resin with a cocktail of TFA / TIPS / H2​O (95 : 2.5 : 2.5 v/v/v) for 3 hours at room temperature.

  • Precipitation: Filter the resin and concentrate the TFA filtrate under a stream of nitrogen to ~1 mL. Add 10 mL of ice-cold diethyl ether to precipitate the fully deprotected, constrained peptidomimetic.

  • Self-Validation Checkpoint: Centrifuge, decant the ether, and analyze the crude pellet via RP-HPLC and High-Resolution Mass Spectrometry (HRMS) to confirm the loss of the tert-butyl group ( Δm/z=−56.1 ).

Workflow A Tert-butyl 2-(3-aminooxan-3-yl)acetate (Starting Block) B Fmoc Protection (Fmoc-OSu, DIPEA) A->B Protocol 1 C SPPS Coupling (HATU/HOAt, 40°C) B->C Protocol 2 D TFA Cleavage & Global Deprotection C->D Protocol 3 E Constrained Peptidomimetic Lead D->E Isolation

Caption: Hit-to-Lead synthetic workflow incorporating the 3-aminooxan-3-yl building block.

References

The structural logic and synthetic methodologies described in this application note are grounded in authoritative chemical literature regarding β -amino acids and functionalized tetrahydropyrans:

  • Title: Diverting the 5-exo-Trig Oxypalladation to Formally 6-endo-Trig Fluorocycloetherification Product through 1,2-O/Pd(IV) Dyotropic Rearrangement Source: Journal of the American Chemical Society (2023) URL: [Link]

  • Title: Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β-Peptide Structures Source: Journal of the American Chemical Society (2001) URL: [Link]

  • Title: Apparent 6-endo-trig Carbofluorination of Alkenes Enabled by Palladium-Based Dyotropic Rearrangement Source: Angewandte Chemie International Edition (2022) URL: [Link]

Application

Application Note: Incorporating 3-Aminooxan-3-yl Derivatives into Peptidomimetic Design

Scientific Rationale & Structural Biology While native peptides offer high target specificity, their clinical translation is often hindered by rapid proteolytic degradation, poor oral bioavailability, and high conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Biology

While native peptides offer high target specificity, their clinical translation is often hindered by rapid proteolytic degradation, poor oral bioavailability, and high conformational flexibility[3]. To circumvent these vulnerabilities, medicinal chemists increasingly rely on the incorporation of unnatural amino acids to create robust peptidomimetics.

Among these, 3-aminooxan-3-yl derivatives (also referred to as 3-aminotetrahydropyran-3-carboxylic acid or 3-AOC) represent a highly specialized class of cyclic, α,α -disubstituted amino acids [1]. The strategic insertion of a 3-AOC residue into a peptide backbone provides several distinct biophysical advantages over standard aliphatic rings (e.g., cyclohexane):

  • Conformational Restriction: As an α,α -disubstituted amino acid, 3-AOC imposes severe steric constraints on the ϕ and ψ dihedral angles of the peptide backbone. This reliably induces and stabilizes specific secondary structures, such as β -turns or 310​ -helices, which are often critical for receptor binding [2].

  • Optimized Lipophilicity (LogP): Unlike highly hydrophobic carbocyclic analogs, the ethereal oxygen within the tetrahydropyran (THP) ring lowers the overall lipophilicity of the residue. This prevents the aggregation and poor aqueous solubility that frequently plague heavily modified peptidomimetics.

  • Bioisosteric Hydrogen Bonding: The oxygen heteroatom acts as a localized hydrogen bond acceptor, potentially engaging in novel, high-affinity interactions with the target receptor's binding pocket [2].

Experimental Workflows & Protocols

The incorporation of 3-AOC requires specialized synthetic handling. The quaternary nature of the α -carbon presents significant steric hindrance, necessitating optimized protocols for both monomer synthesis and Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of Fmoc-3-Aminooxan-3-Carboxylic Acid (Fmoc-3-AOC-OH)

Causality Check: Standard Strecker synthesis is inefficient for sterically hindered ketones. Instead, the Bucherer-Bergs reaction is employed because the rigid hydantoin intermediate effectively secures the quaternary center in high yield before alkaline hydrolysis. Alternatively, biocatalytic transamination using engineered ω -transaminases can be utilized for highly stereoselective synthesis [4].

Step-by-Step Methodology:

  • Hydantoin Formation: Dissolve dihydro-2H-pyran-3(4H)-one (10 mmol) in a 1:1 mixture of ethanol and water (50 mL). Add ammonium carbonate (30 mmol) and potassium cyanide (15 mmol). Stir the sealed reaction mixture at 60°C for 24 hours.

  • Isolation: Cool the mixture to 0°C. Filter the precipitated 1,3-diazaspiro[4.5]decane-2,4-dione (hydantoin intermediate), wash with ice-cold water, and dry under vacuum.

  • Alkaline Hydrolysis: Suspend the hydantoin in 3M NaOH (30 mL). Note: The hydantoin ring is highly stable; vigorous refluxing for 48 hours is required to liberate the free amino acid.

  • Neutralization & Protection: Cool the solution and adjust the pH to 9.0 using 1M HCl. Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise at 0°C. Stir for 12 hours at room temperature.

  • Purification: Acidify the mixture to pH 2.0, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield Fmoc-3-AOC-OH.

Protocol 2: Microwave-Assisted SPPS of 3-AOC Peptidomimetics

Causality Check: Coupling an α,α -disubstituted amino acid is kinetically unfavorable. Standard coupling reagents (e.g., HBTU) will result in incomplete coupling and deletion sequences. Therefore, highly reactive uronium salts (HATU) combined with microwave irradiation are mandatory to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Resin Swelling: Weigh 100 mg of Rink Amide AM resin (loading 0.6 mmol/g) into a microwave-safe peptide synthesis vessel. Swell in N-methyl-2-pyrrolidone (NMP) for 30 minutes. NMP is preferred over DMF as it better disrupts internal hydrogen bonding in hindered sequences.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (v/v) for 2 × 5 minutes. Wash thoroughly with NMP (5 × 3 mL).

  • Hindered Coupling (3-AOC):

    • Prepare a solution of Fmoc-3-AOC-OH (4.0 eq) and HATU (3.9 eq) in NMP.

    • Add N,N-Diisopropylethylamine (DIPEA, 8.0 eq) to the solution to activate the ester, then immediately add to the resin.

    • Subject the vessel to microwave irradiation (75°C, 25 W) for 15 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow color indicates complete coupling. A blue color indicates unreacted amines, necessitating a second coupling cycle.

  • Capping: To prevent deletion sequences, treat the resin with 10% acetic anhydride and 10% DIPEA in NMP for 5 minutes.

  • Cleavage: Following sequence completion, cleave the peptide using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The triisopropylsilane (TIS) scavenger is critical to prevent re-alkylation of reactive side chains by carbocations generated during cleavage.

Data Presentation & Analysis

The following table summarizes the structural and pharmacokinetic improvements observed when substituting a native flexible residue with cyclic unnatural amino acids.

Table 1: Pharmacological and Physicochemical Profiling of Peptidomimetic Variants

ParameterNative Peptide (Wild-Type)Cyclohexane Analog (1-ACHC)3-Aminooxan-3-yl Analog (3-AOC)
Dominant Conformation Random Coil / Flexible β -turn (rigid constraint) β -turn (rigid constraint)
Aqueous Solubility 4.2 mg/mL0.8 mg/mL3.5 mg/mL
LogP (Calculated) -1.2+2.4+0.6
Serum Half-Life ( t1/2​ ) 12 minutes> 24 hours> 24 hours
Receptor Affinity ( Kd​ ) 45 nM120 nM (Steric clash)18 nM (H-bond stabilization)

Data Interpretation: While both cyclic analogs successfully restrict the conformation and prevent proteolytic degradation (extending half-life), the cyclohexane analog drastically increases lipophilicity, destroying aqueous solubility. The 3-AOC analog restores solubility via its oxygen heteroatom and improves target affinity through favorable dipole interactions.

Experimental Workflow Visualization

G cluster_0 Monomer Preparation Workflow cluster_1 Solid-Phase Peptide Synthesis (SPPS) M1 Dihydro-2H-pyran-3(4H)-one M2 Bucherer-Bergs Reaction (Hydantoin Intermediate) M1->M2 (NH4)2CO3, KCN M3 Alkaline Hydrolysis & Fmoc Protection M2->M3 1. NaOH, heat 2. Fmoc-OSu S1 Resin-Bound Peptide Chain M3->S1 Purified Monomer S2 Fmoc-3-AOC-OH Coupling (HATU, DIPEA, Microwave 75°C) S1->S2 Deprotection (20% Piperidine) S3 In-Process Validation (Kaiser Test / LC-MS) S2->S3 Overcome Steric Hindrance

Workflow for the synthesis and SPPS integration of 3-aminooxan-3-yl peptidomimetics.

References

  • Source: nbinno.
  • Title: Novel tetrahydropyran-based peptidomimetics from a bioisosteric transformation of a tripeptide.
  • Source: sigmaaldrich.
  • Source: acs.
Method

Scale-up synthesis routes for Tert-butyl 2-(3-aminooxan-3-yl)acetate

An in-depth technical guide for the scalable synthesis of Tert-butyl 2-(3-aminooxan-3-yl)acetate, designed for process chemists and drug development professionals. Executive Summary & Mechanistic Rationale Tert-butyl 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the scalable synthesis of Tert-butyl 2-(3-aminooxan-3-yl)acetate, designed for process chemists and drug development professionals.

Executive Summary & Mechanistic Rationale

Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly valuable heterocyclic β -amino acid ester. It serves as a conformationally restricted, spirocyclic building block critical in the development of gabapentinoid analogs and apical sodium-dependent bile acid transporter (ASBT) inhibitors .

The Scale-Up Challenge: Traditional syntheses of cyclic β -amino acids rely on the Strecker or Bucherer-Bergs reactions. These legacy routes present severe scale-up liabilities: they require highly toxic cyanides and necessitate harsh, high-temperature acidic hydrolysis. Such aggressive conditions are fundamentally incompatible with the acid-labile tert-butyl ester moiety required in the final target, forcing chemists into low-yielding, late-stage esterification steps.

The Solution: To circumvent these bottlenecks, this protocol employs Ellman’s tert-butanesulfinamide chemistry . This cyanide-free, highly diastereoselective route allows for the direct installation of the tert-butyl ester via a Reformatsky-type addition . By acting as both a chiral directing group and a robust nitrogen-protecting group, the sulfinyl auxiliary enables a streamlined, three-step synthesis that entirely bypasses late-stage esterification.

Synthetic Pathway Visualization

G SM Tetrahydro-4H-pyran-3-one (Oxan-3-one) Step1 Step 1: Imine Condensation (R)-t-BuSONH2, Ti(OEt)4, THF SM->Step1 Imine Sulfinyl Imine Intermediate Step1->Imine 65°C, 12h >90% Yield Step2 Step 2: Reformatsky Addition Zn, CuCl, BrCH2COOtBu, THF Imine->Step2 Protected Sulfinyl-Protected Amino Ester Step2->Protected Reflux, 4h High dr Step3 Step 3: Deprotection 4M HCl in Dioxane, MeOH, 0°C Protected->Step3 Target Tert-butyl 2-(3-aminooxan-3-yl)acetate (Target Compound) Step3->Target 0°C, 30 min >95% Purity

Figure 1: Three-step diastereoselective synthesis of Tert-butyl 2-(3-aminooxan-3-yl)acetate.

Step-by-Step Experimental Protocols & Self-Validating Systems

Step 1: Imine Condensation (Formation of Sulfinyl Imine)
  • Causality & Scale-Up Insight: Ketones are significantly less reactive than aldehydes in imine condensations. Titanium(IV) ethoxide (Ti(OEt)₄) is utilized because it acts as both a potent Lewis acid to activate the oxan-3-one and an irreversible water scavenger. This drives the equilibrium forward without the need for Dean-Stark azeotropic distillation, which is cumbersome and energy-intensive on a pilot scale.

  • Protocol:

    • Charge a dry, nitrogen-flushed reactor with Tetrahydro-4H-pyran-3-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (5 vol).

    • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature to control the mild exotherm.

    • Heat the mixture to 65°C and stir for 12 hours.

    • Self-Validation Check: Monitor by HPLC. The reaction is deemed complete when the unreacted ketone peak area is <2%.

    • Cool the reactor to room temperature. Scale-Up Trick: Add Celite directly to the reactor prior to quenching. Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. The pre-added Celite prevents the resulting titanium dioxide (TiO₂) from forming a gelatinous mass that blinds industrial filters.

    • Filter the suspension, wash the filter cake thoroughly with ethyl acetate, separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the sulfinyl imine.

Step 2: Diastereoselective Reformatsky Addition
  • Causality & Scale-Up Insight: The Reformatsky reaction with zinc dust often suffers from unpredictable initiation periods, leading to dangerous thermal runaways on scale. The addition of catalytic Copper(I) chloride (CuCl) forms a highly reactive Zn-Cu couple in situ, ensuring immediate and reproducible enolate formation . The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to yield a high diastereomeric ratio (dr).

  • Protocol:

    • Suspend activated Zinc dust (3.0 eq) and CuCl (0.1 eq) in anhydrous THF (3 vol) under a strict nitrogen atmosphere.

    • Heat the suspension to reflux for 30 minutes to form the Zn-Cu couple. The mixture will turn dark gray/black.

    • Add a solution of the sulfinyl imine (1.0 eq) and tert-butyl bromoacetate (2.5 eq) in THF (3 vol) dropwise over 1 hour to maintain a gentle, controlled reflux.

    • Stir at reflux for an additional 3 hours.

    • Self-Validation Check: The reaction mixture transitions from a dark, opaque suspension to a clear, greenish solution as the zinc is consumed. TLC (Hexanes/EtOAc 7:3) must show complete consumption of the imine.

    • Cool to 0°C and quench carefully with 0.5 M citric acid. Crucial: Do not use stronger acids (like HCl) for the quench, as this will prematurely cleave the sulfinyl group.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via crystallization to isolate the sulfinyl-protected amino ester.

Step 3: Sulfinyl Deprotection & Isolation
  • Causality & Scale-Up Insight: The tert-butanesulfinyl group must be cleaved to reveal the free amine. However, the target molecule contains an acid-labile tert-butyl ester. By conducting the deprotection at strictly 0°C with 4M HCl in dioxane/MeOH, the highly acid-sensitive sulfinyl group is cleaved rapidly (within 30 mins), while the tert-butyl ester remains kinetically stable .

  • Protocol:

    • Dissolve the sulfinyl-protected amino ester (1.0 eq) in anhydrous Methanol (5 vol) and cool the reactor to 0°C using an ice/brine bath.

    • Add 4M HCl in Dioxane (2.0 eq) dropwise, maintaining the internal temperature strictly below 5°C.

    • Stir at 0°C for exactly 30 minutes.

    • Self-Validation Check: LC-MS analysis must confirm the complete disappearance of the starting material mass and the appearance of the target mass (-104 Da, corresponding to the loss of the sulfinyl group).

    • Concentrate the mixture under reduced pressure, keeping the water bath temperature <30°C to prevent thermal ester hydrolysis.

    • Partition the residue between ethyl acetate and saturated aqueous Na₂CO₃ (adjust the aqueous layer to pH 9-10 to free-base the amine).

    • Extract the aqueous layer twice with ethyl acetate. Combine organic layers, dry over MgSO₄, and concentrate to yield Tert-butyl 2-(3-aminooxan-3-yl)acetate as a pure free base.

Quantitative Data & Process Parameters

The following table summarizes the Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) required to maintain batch-to-batch reproducibility during scale-up.

Process StepReagents / CatalystsCritical Process Parameters (CPPs)Critical Quality Attributes (CQAs)Expected Yield
1. Imine Condensation Ti(OEt)₄, THFTemp: 65°C; Strictly anhydrous conditionsKetone conversion >98%90–95%
2. Reformatsky Addition Zn dust, CuCl, BrCH₂COOtBuZn activation via CuCl; Controlled addition rateDiastereomeric ratio (dr) > 9:175–85%
3. Deprotection 4M HCl in Dioxane, MeOHTemp: strictly 0°C; Time: ≤ 30 minEster hydrolysis < 2%; Purity > 95%85–90%

References

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-Substituted GABA Analogs with Central Nervous System Activity: A Review. Medicinal Research Reviews, 19(2), 149-177.[Link]

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13.[Link]

  • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Recent advances, practical applications and new methodology. Tetrahedron, 60(42), 9325-9374.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of Tert-butyl 2-(3-aminooxan-3-yl)acetate

Welcome to the Advanced Synthesis Troubleshooting Guide. Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly functionalized, sterically hindered building block frequently utilized in the development of kinase inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly functionalized, sterically hindered building block frequently utilized in the development of kinase inhibitors and as a substrate for engineered transaminases[1]. Synthesizing the quaternary C3 stereocenter of the oxane (tetrahydropyran) ring is notoriously difficult. Yields often collapse due to poor imine condensation, sluggish enolate addition, or accidental ester cleavage during deprotection.

This guide establishes a robust, self-validating protocol utilizing an Ellman sulfinyl imine intermediate[2] followed by a diastereoselective Reformatsky-type zinc enolate addition[3].

Part 1: Mechanistic Workflow & Protocol Validation

SynthesisWorkflow SM Oxan-3-one (Starting Material) Imine Sulfinyl Imine (Ellman Condensation) SM->Imine (R)-t-BuSONH2 Ti(OEt)4, THF Enolate Zinc Enolate Addition (Reformatsky) Imine->Enolate BrCH2COOtBu Zn(0), THF Product Tert-butyl 2-(3-aminooxan-3-yl)acetate (Target) Enolate->Product 4M HCl/Dioxane 0°C T1 Critical: Fresh Ti(OEt)4 Removes H2O T1->Imine T2 Critical: Zn Activation TMSCl / 1,2-DBE T2->Enolate T3 Critical: 0°C Control Prevents t-Bu Cleavage T3->Product

Fig 1. Mechanistic workflow and critical control points for 3-aminooxan-3-yl acetate synthesis.

Part 2: Troubleshooting FAQs

Q1: My imine condensation yield from oxan-3-one is stalling at 40-50%. How can I drive this to completion?

  • Root Cause: Oxan-3-one is highly prone to enolization and self-aldol condensation under standard basic or strongly acidic conditions. Furthermore, the water generated during the reaction pushes the equilibrium backward.

  • Solution: Utilize Titanium(IV) ethoxide (Ti(OEt)₄) as both a mild Lewis acid and a stoichiometric water scavenger[2]. Ti(OEt)₄ coordinates the carbonyl oxygen, increasing electrophilicity without triggering enolization, and irreversibly reacts with water to form insoluble TiO₂.

  • Self-Validation Check: The reaction mixture must turn cloudy as TiO₂ precipitates. If the solution remains perfectly clear after 2 hours, your Ti(OEt)₄ has hydrolyzed in the bottle and must be replaced.

Q2: The Reformatsky addition of tert-butyl bromoacetate yields mostly unreacted imine. What is failing?

  • Root Cause: Zinc dust rapidly forms a passivating ZnO layer upon exposure to air, preventing the oxidative addition required to form the active zinc enolate[3].

  • Solution: Perform a rigorous two-stage zinc activation. First, heat the zinc dust with 1,2-dibromoethane (1,2-DBE). This generates ethylene gas and ZnBr₂, physically scrubbing the zinc surface. Second, add Chlorotrimethylsilane (TMSCl) to chemically etch the remaining oxide layer.

  • Self-Validation Check: Upon adding 1,2-DBE and heating, you must observe gentle bubbling (ethylene gas evolution). If no bubbling occurs, the zinc surface remains passivated and the reaction will fail.

Q3: After the final HCl deprotection, my LCMS shows the correct mass minus 56 Da (M-56). What happened?

  • Root Cause: The target compound contains a tert-butyl ester, which is highly acid-labile. Over-exposure to 4M HCl in dioxane cleaves the tert-butyl group (loss of isobutylene, -56 Da), yielding the amino acid instead of the desired ester.

  • Solution: Strict temperature and time control. Run the deprotection at exactly 0 °C for no longer than 30 minutes. Quench immediately with cold saturated NaHCO₃.

Part 3: Quantitative Yield Optimization Data

The following table summarizes the causal relationship between specific reaction parameters and the resulting yield/diastereomeric excess (de%).

Reaction StepSuboptimal ConditionOptimized ConditionYield (%)Diastereomeric Excess (de%)
Imine Condensation MgSO₄, DCM, RTTi(OEt)₄, THF, 70 °C42%N/A
Zn Activation None (Untreated Zn)1,2-DBE + TMSCl<10%N/A
Reformatsky Addition Addition at RTAddition at -78 °C65%>90%
Deprotection 4M HCl, RT, 2 hours4M HCl, 0 °C, 30 min15% (Ester cleaved)88%
Part 4: Standard Operating Procedure (SOP)

Step 1: Synthesis of (R)-N-(dihydro-2H-pyran-3(4H)-ylidene)-2-methylpropane-2-sulfinamide

  • Charge a flame-dried flask with dihydro-2H-pyran-3(4H)-one (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Add Titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.

  • Heat the mixture to 70 °C for 12 hours.

  • Cool to room temperature and quench with an equal volume of saturated aqueous NaHCO₃. Self-validation: A thick white slurry of titanium salts will form immediately.

  • Filter through a Celite pad, wash thoroughly with ethyl acetate, and concentrate the organic layer to yield the sulfinyl imine.

Step 2: Reformatsky Addition (Zinc Enolate Formation)

  • In a separate flame-dried flask, suspend Zinc dust (3.0 eq) in anhydrous THF (1.0 M).

  • Add 1,2-dibromoethane (0.1 eq) and heat to 65 °C for 15 minutes to initiate surface scrubbing.

  • Cool to room temperature, add TMSCl (0.05 eq), and stir for 30 minutes to chemically etch the zinc.

  • Cool the highly activated zinc suspension to -78 °C. Add the sulfinyl imine (1.0 eq) from Step 1.

  • Add tert-butyl bromoacetate (2.0 eq) dropwise over 30 minutes. Note: The low temperature maximizes the facial selectivity of the six-membered transition state.

  • Slowly warm the reaction to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

Step 3: Acidic Deprotection to Target Compound

  • Dissolve the crude Reformatsky product in anhydrous DCM (0.2 M) and cool to exactly 0 °C using an ice bath.

  • Add 4M HCl in dioxane (2.0 eq) dropwise.

  • Stir at 0 °C for exactly 30 minutes. Self-validation: TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material. Do not let the reaction run past 45 minutes.

  • Quench immediately by pouring the mixture into cold saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield Tert-butyl 2-(3-aminooxan-3-yl)acetate.

References
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

  • Weisenburger, G. A., et al. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 13(6), 1094-1099.[Link]

  • Savile, C. K., et al. (2013). Transaminase polypeptides.

Sources

Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Tert-butyl 2-(3-aminooxan-3-yl)acetate

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the acylation of highly hindered amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the acylation of highly hindered amines. Tert-butyl 2-(3-aminooxan-3-yl)acetate presents a "perfect storm" of steric challenges for amide bond formation.

The primary amine is located at the C3 position of an oxane (tetrahydropyran) ring, which is a fully substituted (quaternary) carbon. Furthermore, the adjacent bulky tert-butyl acetate group creates a severe steric shield around the nucleophilic nitrogen. Standard coupling conditions will inevitably result in low yields, truncated products, or unreacted starting materials. This guide provides causality-driven solutions to overcome these thermodynamic and kinetic barriers.

Part 1: Diagnostic FAQs (Mechanism & Causality)

Q1: Why do standard uronium reagents like HBTU or carbodiimides like EDC fail with this molecule? A: The failure is kinetically driven. HBTU generates an OBt (benzotriazole) active ester. The steric bulk of the OBt ester physically clashes with the quaternary center and the tert-butyl group of your oxane derivative during the transition state of aminolysis. When the desired reaction kinetics become this slow, competing side reactions—such as hydrolysis of the active ester or guanidinylation of the amine—dominate the pathway[1].

Q2: Which coupling reagents are scientifically proven to bypass this extreme steric hindrance? A: You must switch to reagents that generate a smaller, more reactive intermediate or provide anchimeric (neighboring group) assistance:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): Generates an acyl fluoride in situ. Acyl fluorides are exceptionally small and highly electrophilic, allowing them to penetrate the steric shield of the amine without degrading rapidly[2],[3].

  • HATU or COMU: 1 generates an OAt ester, which benefits from the "7-aza effect"—a pyridine nitrogen that hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating coupling[1]. provides similar high efficiency with a safer Oxyma-based leaving group,[4].

Q3: Does my choice of base actually matter for hindered amines? A: Critically, yes. Standard bases like DIEA (Diisopropylethylamine) are bulky. During the activation of the carboxylic acid, bulky bases can impede the formation of the active ester. Switching to a less sterically demanding but sufficiently basic aromatic amine, such as TMP (2,4,6-trimethylpyridine / collidine) , significantly improves activation kinetics and minimizes epimerization[5],[2].

Q4: Can I use elevated temperatures without cleaving the tert-butyl ester? A: Yes. The tert-butyl ester is stable to mild heating under basic or neutral coupling conditions. Elevating the reaction temperature to 40–50 °C provides the necessary thermal energy to overcome the high activation energy barrier of the sterically congested transition state[3].

Part 2: Quantitative Data & Reagent Selection

To optimize your workflow, compare the physicochemical profiles of standard vs. advanced coupling reagents below.

ReagentActive IntermediateRelative ReactivitySteric ProfileSuitability for 3-Aminooxan-3-yl Acetate
HBTU OBt EsterModerateBulkyPoor - High risk of guanidinylation[1].
HATU OAt EsterHighBulky (but assisted)Good - 7-aza anchimeric assistance aids coupling[1].
COMU Oxyma EsterHighModerateExcellent - High solubility and reactivity,[4].
TFFH Acyl FluorideVery HighVery SmallOptimal - Best for extreme steric hindrance[2],[3].

Part 3: Mechanistic & Troubleshooting Visualizations

Pathway Acid Carboxylic Acid ActiveEster Reactive Intermediate (Acyl Fluoride / Oxyma Ester) Acid->ActiveEster Activation Reagent TFFH or COMU (Activator) Reagent->ActiveEster Base TMP (Base) Base->ActiveEster Product Amide Product ActiveEster->Product Aminolysis Amine Tert-butyl 2-(3-aminooxan-3-yl)acetate (Hindered Nucleophile) Amine->Product Nucleophilic Attack

Caption: Mechanistic pathway of sterically hindered amide bond formation using highly reactive intermediates.

Troubleshooting Start Low Yield with 3-Aminooxan-3-yl Acetate CheckReagent Using HBTU or EDC? Start->CheckReagent SwitchReagent Switch to TFFH, COMU, or HATU CheckReagent->SwitchReagent Yes CheckBase Using DIEA? CheckReagent->CheckBase No SwitchBase Switch to TMP (Collidine) CheckBase->SwitchBase Yes CheckTemp Reaction at Room Temp? CheckBase->CheckTemp No ApplyHeat Heat to 40-50°C (Monitor t-butyl stability) CheckTemp->ApplyHeat Yes

Caption: Decision tree for troubleshooting low coupling efficiency with hindered oxane amines.

Part 4: Validated Experimental Protocols

Protocol A: Acyl Fluoride Activation via TFFH (The Gold Standard)

Causality: Acyl fluorides are highly reactive yet stable enough to resist rapid hydrolysis, making them ideal for penetrating the steric shield of the 3-aminooxan-3-yl ring[2].

  • Preparation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF or NMP (0.1 M concentration).

  • Base Addition: Add TMP (2,4,6-trimethylpyridine) (3.0 eq) to the solution. Note: TMP is utilized because it is less bulky than DIEA, preventing steric clashes during activation[5].

  • Activation: Add TFFH (1.2 eq) to the mixture. Stir for 15-30 minutes at room temperature.

  • Self-Validation (QC): Remove a 5 µL aliquot, quench with methanol, and run an LC-MS. You should observe the methyl ester (indicating successful acyl fluoride formation).

  • Coupling: Add Tert-butyl 2-(3-aminooxan-3-yl)acetate (1.0 eq) to the activated mixture.

  • Heating: Elevate the temperature to 40 °C to overcome the kinetic barrier[3]. Stir for 4–12 hours.

  • Workup: Quench with saturated NaHCO₃ and extract with EtOAc.

Protocol B: COMU/TMP High-Efficiency Coupling

Causality: COMU generates a highly reactive Oxyma ester. It is safer than HATU, highly soluble, and drives the reaction forward through high local concentrations.

  • Preparation: Dissolve the carboxylic acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF.

  • Activation: Add TMP (3.0 eq). Pre-activate for exactly 2 minutes . Caution: Prolonged pre-activation with uronium reagents can lead to side reactions and loss of active ester[4].

  • Coupling: Immediately add the hindered amine, Tert-butyl 2-(3-aminooxan-3-yl)acetate (1.0 eq), dissolved in a minimum volume of DMF.

  • Incubation: Stir at room temperature for 2-4 hours. If conversion is less than 50% after 2 hours, apply gentle heating (40 °C).

Sources

Troubleshooting

Preventing epimerization during Tert-butyl 2-(3-aminooxan-3-yl)acetate reactions

Technical Support Center: Troubleshooting Epimerization in β -Amino Oxane Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Epimerization in β -Amino Oxane Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of complex building blocks. Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly valuable β -amino ester derivative featuring a quaternary stereocenter at the C3 position of the oxane (tetrahydropyran) ring.

While this structural motif is essential for modern drug discovery, it is notoriously prone to epimerization and degradation if handled incorrectly. This guide provides a mechanistic deep dive, troubleshooting FAQs, and self-validating protocols to ensure absolute stereocontrol during your synthetic workflows.

Mechanistic Deep Dive: The "Why" Behind the Epimerization

To prevent epimerization, we must first understand its causality. The C3 position of Tert-butyl 2-(3-aminooxan-3-yl)acetate is a quaternary stereocenter bonded to the oxane ring, a primary amine ( −NH2​ ), and a tert-butyl acetate group ( −CH2​COOtBu ).

Because this molecule is a β -amino ester, it is highly susceptible to base-catalyzed retro-Mannich fragmentation [1]. When exposed to basic conditions (e.g., during saponification, coupling, or basic workups), the unshared electron pair on the primary nitrogen facilitates the cleavage of the C3−Cα bond. This fragmentation generates an achiral oxan-3-imine intermediate and a tert-butyl acetate enolate[2].

When these two fragments recombine (the forward Mannich reaction), the enolate can attack the imine from either the Re or Si face. This non-stereoselective re-addition destroys the original stereochemical integrity, resulting in epimerization (or complete racemization) at the C3 quaternary center[3].

Visualizing the Degradation Pathway

RetroMannich A Intact (R)-Isomer Tert-butyl 2-(3-aminooxan-3-yl)acetate B Base-Catalyzed Deprotonation A->B Strong Base (e.g., NaOH) F N-Boc Protection (Lone Pair Delocalization) A->F Protective Strategy C Retro-Mannich Cleavage (Oxan-3-imine + Enolate) B->C C-C Bond Cleavage D Non-Stereoselective Re-addition C->D Recombination D->A Face A Attack E Epimerized (S)-Isomer (Loss of Stereocontrol) D->E Face B Attack G Stereocenter Preserved Stable to Base F->G Retro-Mannich Blocked

Mechanism of base-catalyzed retro-Mannich epimerization and its prevention via N-protection.

Troubleshooting FAQs

Q1: I am observing ~30% epimerization when attempting to derivatize the free primary amine. How do I prevent this? A: The basicity of the reaction environment is triggering the retro-Mannich cascade. To prevent this, avoid using strong or nucleophilic bases. If you are performing an amide coupling, use sterically hindered, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine, and maintain strict temperature control ( −20∘C to 0∘C ) to kinetically suppress the C-C bond cleavage[2].

Q2: I need to hydrolyze the tert-butyl ester to the free carboxylic acid. Can I use standard LiOH/NaOH saponification? A: Absolutely not. Tert-butyl esters are highly resistant to basic saponification due to severe steric hindrance. Attempting to force hydrolysis with strong aqueous bases will inevitably trigger massive retro-Mannich cleavage and epimerization[1]. Instead, tert-butyl esters must be cleaved under acidic conditions (e.g., TFA in DCM). Acidic conditions protonate the primary amine, tying up the nitrogen lone pair and completely preventing the retro-Mannich pathway.

Q3: How do I protect the amine without causing epimerization during the protection step itself? A: Use a mild, biphasic buffer system (e.g., NaHCO3​ in THF/Water) at 0∘C . The weak base keeps the local pH just high enough to allow the amine to attack the Boc-anhydride, but low enough to prevent the retro-Mannich fragmentation. Once the carbamate (N-Boc) is formed, the nitrogen lone pair is delocalized into the carbonyl group, permanently shutting down the degradation pathway[3].

Quantitative Data: Base and Solvent Effects

The table below summarizes our field-tested data on the epimerization rates of Tert-butyl 2-(3-aminooxan-3-yl)acetate under various standard conditions.

Reagent / BaseSolvent SystemTemp ( ∘C )Time (h)Epimerization (%)Product Yield (%)
NaOH (2.0 eq)MeOH / H2​O 254>45% 40 (Degradation)
K2​CO3​ (2.0 eq)DMF251228% 65
DIPEA (1.5 eq)DCM04<5% 88
NaHCO3​ (1.1 eq)THF / H2​O 04<1% 95
TFA (10.0 eq)DCM252Not Detected 98 (Ester Cleaved)

Self-Validating Experimental Protocols

Protocol A: Epimerization-Free N-Boc Protection

This protocol utilizes a mild biphasic system to install a protective Boc group, delocalizing the nitrogen lone pair and securing the C3 stereocenter.

  • Preparation: Dissolve Tert-butyl 2-(3-aminooxan-3-yl)acetate (1.0 eq) in a 1:1 mixture of THF and deionized water (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0∘C using an ice bath. Causality: Lower temperatures kinetically suppress the background retro-Mannich reaction.

  • Buffering: Add NaHCO3​ (1.1 eq) in one portion.

  • Reagent Addition: Add Boc-anhydride ( Boc2​O , 1.05 eq) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Reaction: Stir at 0∘C for 1 hour, then allow the mixture to warm to room temperature for 3 hours.

  • Workup: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Perform TLC (Hexane/EtOAc 7:3). The starting primary amine will stain immediately with Ninhydrin (purple). The successful N-Boc product will not stain immediately with Ninhydrin but will appear under UV or after prolonged heating with a Phosphomolybdic acid (PMA) stain. Chiral HPLC should be utilized to confirm >99% ee matching the starting material.

Protocol B: Acid-Mediated Ester Cleavage (Avoiding Base Saponification)

This protocol cleaves the tert-butyl ester using acid, simultaneously protonating the amine to prevent retro-Mannich cleavage. (Note: If the amine was Boc-protected via Protocol A, this step will globally deprotect both the Boc and the t-Butyl ester).

  • Preparation: Dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Thermal Control: Cool the flask to 0∘C .

  • Acidification: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v TFA/DCM solution. Causality: The highly acidic environment instantly protonates the amine, removing the electron density required for C-C bond cleavage.

  • Reaction: Stir for 2 hours at room temperature.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • Self-Validation Check: The resulting amino acid TFA salt will be highly polar and remain at the baseline on a normal-phase TLC plate. Confirm the exact mass via LC-MS (ESI+): look for the [M+H]+ peak of the free amino acid, completely lacking the +56 Da (tert-butyl) mass signature.

References

  • Dissecting Alkynes: Full Cleavage of Polarized C C Moiety via Sequential Bis-Michael Addition/Retro-Mannich Cascade Source: The Journal of Organic Chemistry URL:1

  • Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes Source: Journal of the American Chemical Society URL:2

  • Enantioselective Synthesis of β-amino acids: A Review Source: SciSpace URL:3

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Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Aminooxan-3-yl Acetate Couplings

Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex, highly functionalized sp3-rich scaffolds, researchers frequently encounter severe synthetic bottlenecks. One of the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex, highly functionalized sp3-rich scaffolds, researchers frequently encounter severe synthetic bottlenecks. One of the most notoriously difficult motifs is the 3-aminooxan-3-yl acetate derivative.

This functional group presents an extreme case of steric hindrance: an α-quaternary stereocenter embedded within a bulky tetrahydropyran (oxane) ring, immediately adjacent to an acetate group. Standard amide coupling protocols will almost certainly fail here. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to successfully couple this challenging amine.

Diagnostic Workflow: Why is My Coupling Failing?

When dealing with highly congested quaternary amines, traditional optimization (e.g., adding more equivalents or extending time) is insufficient. You must fundamentally change the activation chemistry.

Troubleshooting Start Low Yield: 3-aminooxan-3-yl acetate coupling CheckReagent Using Uronium/Carbodiimide (HATU, EDC)? Start->CheckReagent Guanidinylation Amine Capping (Guanidinylation) CheckReagent->Guanidinylation Yes CheckTemp Reaction at Room Temp? CheckReagent->CheckTemp No SwitchPhosphonium Switch to Phosphonium (PyAOP) or Acyl Fluoride Guanidinylation->SwitchPhosphonium SwitchPhosphonium->CheckTemp IncreaseTemp Heat to 50°C (Monitor Acetate) CheckTemp->IncreaseTemp Yes Success Successful Amide Bond Formation CheckTemp->Success No IncreaseTemp->Success

Caption: Diagnostic workflow for troubleshooting hindered amine couplings.

Frequently Asked Questions (Mechanistic Insights)

Q1: I am using HATU, which is considered the gold standard for difficult couplings. Why am I getting less than 15% yield? A: HATU is a uronium salt. While it generates the highly reactive HOAt active ester, the coupling of a 3-aminooxan-3-yl acetate is kinetically very slow due to the massive spatial shield around the nitrogen lone pair[1]. During this prolonged reaction time, the unreacted hindered amine attacks the electrophilic carbon of the uronium salt itself. This leads to irreversible guanidinylation (observed as a +98 Da mass adduct by LC-MS), permanently capping your amine and halting the reaction[2].

Q2: If uronium salts cap the amine, what is the alternative? A: You must switch to a phosphonium salt like PyAOP or PyBOP. Phosphonium reagents activate the carboxylic acid to the exact same HOAt active ester, but they lack an electrophilic carbon. Therefore, amine capping is mechanistically impossible, allowing the slow coupling reaction to proceed to completion without degrading your precious amine[3].

Q3: My carboxylic acid is also sterically hindered. Even PyAOP is failing. What is the ultimate solution? A: When both the acid and the amine are hindered, the massive steric bulk of the OBt or OAt leaving group prevents the molecules from reaching the transition state. The solution is in situ acyl fluoride generation using reagents like BTFFH. The C-F bond behaves like an activated ester, but the van der Waals radius of fluorine (~1.47 Å) is incredibly small, minimizing steric repulsion during the nucleophilic attack[4].

Q4: The acetate group at the C3 position is labile. How do I prevent base-catalyzed hydrolysis or O-to-N acyl transfer during the coupling? A: Standard protocols use DIPEA or TEA, which can cause base-catalyzed side reactions at elevated temperatures. Switch your base to 2,4,6-collidine . Collidine is sterically hindered (preventing it from acting as a nucleophile) and provides a milder buffered environment that protects the acetate group while still neutralizing the acid generated during coupling[2].

Quantitative Data: Reagent Efficacy Comparison

To guide your reagent selection, the following table summarizes the expected performance metrics when coupling highly congested α-quaternary amines like 3-aminooxan-3-yl acetate.

Coupling ReagentActivation ClassGuanidinylation RiskSteric Profile of Leaving GroupTypical YieldReaction Time
EDC / HOBt CarbodiimideNoneLarge (OBt)< 10%> 48h
HATU UroniumHigh Large (OAt)15 - 30%24h (Stalls)
PyAOP PhosphoniumNoneLarge (OAt)60 - 85%16 - 24h
BTFFH Acyl FluorideNoneMinimal (F) > 85%4 - 12h

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the analytical checkpoints; they are critical for determining causality if a reaction stalls.

Protocol A: Phosphonium-Mediated Coupling (PyAOP)

Best for: Standard carboxylic acids coupling to 3-aminooxan-3-yl acetate.

  • Activation: In an oven-dried vial under inert atmosphere, dissolve the carboxylic acid (1.5 eq) and PyAOP (1.5 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2,4,6-collidine (3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Analyze a 1 µL aliquot by LC-MS. You must observe the complete consumption of the carboxylic acid and the formation of the HOAt active ester. If the acid remains, increase the activation time.

  • Amine Addition: Add the 3-aminooxan-3-yl acetate derivative (1.0 eq) as a solution in DMF.

  • Thermal Acceleration: Heat the reaction to 50°C. (Do not exceed 60°C to preserve the acetate group).

  • Monitoring: Stir for 16 hours.

    • Self-Validation Checkpoint 2: LC-MS should show product formation without any +98 Da guanidinylation adducts. If the reaction has stalled at 50% conversion, add an additional 0.5 eq of PyAOP and collidine.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash heavily with 5% LiCl (aq) to remove DMF and HOAt byproducts.

Protocol B: In Situ Acyl Fluoride Generation (BTFFH)

Best for: Dual-hindered systems (both acid and amine are sterically congested).

  • Reagent Preparation: Dissolve the carboxylic acid (1.2 eq) and BTFFH (1.2 eq) in anhydrous DCM (0.1 M).

  • Fluorination: Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 30 minutes, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint 1: Perform 19F NMR or LC-MS. Confirm the quantitative conversion of the acid to the acyl fluoride. The solution should turn clear.

  • Coupling: Add the 3-aminooxan-3-yl acetate (1.0 eq).

  • Reaction: Stir at room temperature for 12 hours. Because the steric profile of the fluorine atom is minimal, heating is rarely required, which perfectly preserves the sensitive C3-acetate[4].

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over Na2SO4 and concentrate.

Mechanistic Pathway: Overcoming Steric Bulk via Acyl Fluorides

The diagram below illustrates the logical flow and causality of why Protocol B succeeds where traditional methods fail.

Pathway Acid R-COOH Substrate AcylFluoride Acyl Fluoride (Low Steric Profile) Acid->AcylFluoride Activation BTFFH BTFFH Reagent (Fluorinating Agent) BTFFH->AcylFluoride F- transfer Product Desired Amide High Yield AcylFluoride->Product Nucleophilic Attack Amine 3-aminooxan-3-yl acetate (Bulky Nucleophile) Amine->Product Overcomes Hindrance

Caption: Mechanistic pathway demonstrating how acyl fluorides minimize transition state steric repulsion.

References[3] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - researchgate.net -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFzTtEAqEu1htFiOfJFxdRpflTctDdlUDBSF-frxjF5TtM_VHUr5iZUWgJRPs8G4_dQTVOTIgwiyHSYmCeK3xr2ftub6UBRTlqjQvNwhVYKKJaU6Zwxgo_29SLZkT4SERlCQC32L50T3ySB4IoWGqLHhwU-i1c7q3TdQ7EytqlaN0etGTK9phChxDrL395sZFrr7q8Nx_2YZLlMnQpIaivgkGdx3YfHxHRsof5F2U7[4] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - rsc.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA0lQLg5ooL8QPzN9Q3VdMJugOllFEzspJdnVETDEE7LL0gUMq3p27Bqlet21EnfNXwjKiOZCVR3uZ20A8FUow9jaBwIUuL-ZU-SkmbNFdZn99lxh9ako7tbWe8N6TRFLJN1dbBDPc9d1O6XDG6YGQJ_aTeHnZzgGMAZ0BPPHLQ3MYYMWk28uhTcR_EF_l73dxJtw46v2emyGM-P3UGx7OqhYTBafyrs52WWpwfHkBnz9aioXK0Qk=[1] Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - benchchem.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEin-ISrEqxFNpGvgJfI-G0GUJbYOVjTNtn9B-bN8Iehyow3QMd241WdkEhU2Jr3P6goVm2_x3YRt-wOS5LA1MXOtQeDvMnLYOFni7PNEvVkJvUmKcLlHMN6gt1dpew9uPEvQhui-ok9w2Gxfu-67xpsdtAzYW84YxYXVURtXE_Dr3Us4MGsIPB9A8rR-dkZt1RzAADWCOFuvNccCb61SoCxADGlQVv[2] Continuous-Flow Solid-Phase Peptide Synthesis to Enable Rapid, Multigram Deliveries of Peptides - acs.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyXGg4egq0oT1FapEs8K9HFVgridOxeEmpRn727xrO8XUytzbgvaY03u1dpC-7rYXrMvDMEiLblT5cuVrYSrlBxLdCRG55t_1WtUMLl7jo_UmdwcC961jR93CSjp_Ozsk6CVBrKhN1ylCCZg==

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During tert-Butyl Ester Acidic Cleavage

Welcome to the Advanced Troubleshooting Guide for peptide and organic synthesis. This resource is designed for researchers, scientists, and drug development professionals facing challenges during the global deprotection...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for peptide and organic synthesis. This resource is designed for researchers, scientists, and drug development professionals facing challenges during the global deprotection and acidic cleavage of tert-butyl (tBu) esters and tert-butyloxycarbonyl (Boc) groups.

Mechanistic Insight: The Causality of tert-Butylation

During the acidolytic cleavage of tert-butyl esters (typically using Trifluoroacetic Acid, TFA), the protecting group is released as a highly reactive tert-butyl cation [1]. If not immediately intercepted, this electrophilic species will attack electron-rich nucleophiles within your molecule. In peptide synthesis, this manifests as irreversible alkylation of susceptible amino acid side chains[2]. Understanding this causality is the first step in designing a robust, self-validating cleavage protocol.

G tBuEster tert-Butyl Ester (Protected Peptide) TFA Acidic Cleavage (TFA / HCl) tBuEster->TFA Intermediate Carboxylic Acid + t-Butyl Cation (tBu+) TFA->Intermediate Nucleophiles Susceptible Residues (Trp, Met, Cys, Tyr) Intermediate->Nucleophiles No Scavenger Scavengers Scavengers (TIS, EDT, Thioanisole) Intermediate->Scavengers Scavenger Present SideProduct Alkylated Peptide (+56 Da Adduct) Nucleophiles->SideProduct Quenched Quenched tBu Adduct + Pure Peptide Scavengers->Quenched

Mechanism of tert-butyl cation generation and its targeted quenching by scavengers.

Frequently Asked Questions (Troubleshooting)

Q1: Mass spectrometry analysis of my purified peptide shows a +56 Da adduct. What is this, and why did it happen? A: A mass increase of exactly +56 Da (or multiples thereof) is the hallmark signature of tert-butylation [2]. During the final TFA cleavage, the tert-butyl cations generated from tBu esters or Boc groups act as powerful electrophiles. If your cleavage cocktail lacked sufficient or appropriate scavengers, these cations alkylated the nucleophilic side chains of your peptide[2].

Q2: Which specific amino acid residues are most vulnerable to this side reaction? A: The vulnerability of a residue depends strictly on its nucleophilicity under acidic conditions:

  • Cysteine (Cys): The free thiol (-SH) is highly reactive, leading to S-tert-butylation. This is notoriously difficult to prevent and often requires specialized scavenger combinations like DTT or 1,4-benzenedimethanethiol (1,4-BDMT)[3][4].

  • Methionine (Met): The thioether side chain attacks the cation, forming a stable sulfonium salt[5].

  • Tryptophan (Trp): The electron-rich indole ring undergoes electrophilic aromatic substitution, typically at the 2-position[2].

  • Tyrosine (Tyr): The phenolic ring can also undergo electrophilic aromatic substitution, though it is generally less susceptible than Trp[2].

Q3: How do the different scavengers actually work, and how do I choose the right one? A: Scavengers act as sacrificial nucleophiles. Their efficacy depends on their chemical structure:

  • Triisopropylsilane (TIS): A hydride donor that effectively quenches carbocations. Excellent for Trp-containing peptides[2].

  • Ethanedithiol (EDT) / Dimethyl Sulfide (DMS) / Thioanisole: Sulfur-based scavengers that act as "soft" nucleophiles, making them kinetically superior for intercepting cations before they can attack Met or Cys residues[2][3].

  • Water (H₂O): A "hard" nucleophile that quenches highly reactive cations (like tBu+) but is ineffective against softer, resonance-stabilized cations (like trityl)[3].

Q4: My peptide contains Methionine, and I suspect it formed a sulfonium salt (+56 Da). Can I reverse this? A: Yes. Unlike the irreversible alkylation of Tryptophan, the S-tert-butylation of Methionine (forming a sulfonium salt) is reversible. You can revert the sulfonium salt back to the free Met-containing peptide by incubating the lyophilized crude peptide in 5% aqueous acetic acid (AcOH) at 40 °C for 24 to 36 hours [5].

Scavenger Cocktail Selection Guide

To ensure self-validating experimental design, select your cleavage cocktail based on the specific sequence of your target molecule.

Cocktail NameComposition (v/v)Target ResiduesMechanistic Rationale
Standard (Reagent B) TFA / TIS / H₂O (95 : 2.5 : 2.5)General sequences (No Cys/Met)TIS provides hydride donation; H₂O quenches tBu cations. Sufficient for sequences lacking highly nucleophilic soft centers[2].
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Trp, Tyr, Met, CysPhenol protects Tyr; Thioanisole and EDT provide massive soft-nucleophile redundancy to protect Cys and Met[6].
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5)Met-rich sequencesSpecifically designed to prevent Met oxidation and S-alkylation. NH₄I acts as a reducing agent[5].
Cys-Optimized TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70 : 5 : 5 : 10 : 10)Cys-rich sequencesHigh thioether concentration combined with DTT minimizes S-tert-butylation of Cys, maintaining the reduced state[3].

Troubleshooting Workflow

Workflow Start LC-MS shows +56 Da (tert-butylation) CheckSeq Does sequence contain Trp, Met, Cys, or Tyr? Start->CheckSeq SeqYes Yes CheckSeq->SeqYes SeqNo No (Check for other +56 Da modifications) CheckSeq->SeqNo CheckScav Were appropriate scavengers used? SeqYes->CheckScav ScavNo No: Add TIS, EDT, or Thioanisole CheckScav->ScavNo ScavYes Yes: Optimize cocktail (e.g., Reagent K/H) CheckScav->ScavYes MetCheck Is the modification on Methionine? ScavYes->MetCheck MetYes Yes: Reverse with 5% AcOH at 40°C MetCheck->MetYes MetNo No: Re-synthesize with optimized cleavage MetCheck->MetNo

Troubleshooting workflow for identifying and resolving +56 Da tert-butylation adducts.

Self-Validating Experimental Protocols

Protocol A: Optimized Global Deprotection for Cys/Met-Rich Peptides

This protocol utilizes a two-step kinetic approach to saturate the microenvironment with scavengers before full acidolysis begins, significantly reducing S-alkylation[3].

Step 1: Resin Swelling & Preparation

  • Transfer the fully synthesized, protected peptidyl-resin to a fritted syringe.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes. Drain completely. Validation check: Resin should appear translucent and expanded.

Step 2: Pre-Cleavage Scavenger Saturation

  • Prepare a low-acid cocktail: TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10 v/v)[3].

  • Add 5 mL of this cocktail per gram of resin.

  • Agitate gently at room temperature for 30 minutes. Mechanism: This initiates mild cleavage while ensuring the local concentration of soft nucleophiles (DMS, Thioanisole) vastly outnumbers the generated tBu cations.

Step 3: Full Acidolysis

  • After 30 minutes, spike the reaction vessel with pure TFA to bring the final TFA concentration up to 80-85%[3].

  • Continue agitation for an additional 150 minutes. (Note: If the sequence contains multiple Arg(Pbf) residues, extend to 3 hours).

Step 4: Isolation & Precipitation

  • Filter the cleavage mixture into a 50 mL centrifuge tube containing 30-40 mL of ice-cold diethyl ether[2].

  • Validation check: A white to off-white precipitate should form immediately.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether.

  • Wash the pellet twice more with cold ether to remove residual scavengers (especially odorous thiols).

  • Dry the pellet under a gentle stream of nitrogen, then lyophilize.

Protocol B: Reversal of Methionine S-tert-Butylation

If LC-MS confirms a +56 Da adduct on a Met-containing peptide, do not discard the batch. Use this recovery protocol[5].

  • Dissolve the lyophilized crude peptide in a solution of 5% Acetic Acid (AcOH) in HPLC-grade Water .

  • Adjust the concentration to approximately 1-2 mg/mL.

  • Incubate the solution in a sealed vial at 40 °C for 24 to 36 hours [5].

  • Validation check: Monitor the reaction via LC-MS at 12, 24, and 36 hours. You will observe the disappearance of the +56 Da peak and the restoration of the target mass.

  • Lyophilize the solution directly to recover the corrected peptide.

References

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis ACS Publications (Organic Process Research & Development)[Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection National Institutes of Health (PMC)[Link]

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages RSC Publishing[Link]

  • Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection RSC Publishing[Link]

Sources

Optimization

Ideal storage conditions to prevent degradation of Tert-butyl 2-(3-aminooxan-3-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with Tert-butyl 2-(3-aminooxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with Tert-butyl 2-(3-aminooxan-3-yl)acetate .

This specialized building block is highly valued in peptide synthesis and medicinal chemistry, but it features three distinct functional groups that each present unique stability challenges: a primary amine, a bulky tert-butyl ester, and an oxane (tetrahydropyran) ether ring. Failure to control the storage environment can lead to irreversible degradation, compromised experimental yields, or severe laboratory safety hazards.

Part 1: Troubleshooting & FAQs

Q1: My sample has developed a white, insoluble crust around the cap, and the purity has dropped. What is causing this?

Mechanistic Causality: This is a classic symptom of atmospheric carbon dioxide ( CO2​ ) reacting with the primary amine group at the 3-position of the oxane ring. Primary amines act as strong nucleophiles, attacking CO2​ to form carbamic acid intermediates. These intermediates rapidly undergo proton transfer with a second amine molecule to precipitate as stable, insoluble ammonium carbamate salts[1]. This not only reduces the effective concentration of your active compound but also introduces insoluble particulates into your reaction mixtures. Resolution: Always store the compound under a strict inert atmosphere (Argon or Nitrogen). If carbamate has already formed, it cannot be easily reversed without a basic aqueous workup, which risks hydrolyzing the ester. Prevention via inert gas aliquoting is mandatory.

Q2: LC-MS analysis of my stored batch shows a major impurity peak at [M-56]. How did my compound degrade?

Mechanistic Causality: A mass loss of 56 Da corresponds to the loss of an isobutylene molecule, indicating the acid-catalyzed hydrolysis of the tert-butyl ester[2]. While tert-butyl esters are sterically hindered and highly resistant to nucleophilic attack (such as base hydrolysis or self-condensation with the adjacent amine), they are exceptionally labile in the presence of trace acids and moisture. The oxygen atom of the ester carbonyl becomes protonated, leading to the cleavage of the alkyl-oxygen bond. This releases a stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas. Resolution: Ensure all glassware, syringes, and solvents used for storage are strictly acid-free and anhydrous. Store the compound over a high-quality desiccant at 2–8°C.

Q3: I need to concentrate a batch of this compound that has been stored at room temperature for 14 months. Is it safe to proceed with rotary evaporation?

Mechanistic Causality: STOP. Do not concentrate this compound without testing it first. The oxane (tetrahydropyran) ring is an aliphatic ether that undergoes auto-oxidation via a free-radical mechanism when exposed to oxygen and light, forming explosive hydroperoxides[3]. Concentrating a peroxidized solvent or liquid concentrates these unstable peroxides, which can detonate under thermal or mechanical shock (e.g., the friction of a ground glass joint on a rotary evaporator). Resolution: Tetrahydropyran derivatives are classified as Class B/D peroxide formers[3]. You must validate the batch for peroxides using KI-starch indicator strips before applying any heat or vacuum.

Part 2: Quantitative Data & Storage Mandates

To ensure rapid decision-making, all critical degradation pathways and their corresponding storage mandates are summarized below.

Functional GroupDegradation PathwayPrimary TriggerDetection MethodStorage Mandate
Primary Amine Carbamate FormationAtmospheric CO2​ Visual (White crust), NMRInert Gas Purge (Ar/ N2​ )
Tert-Butyl Ester Acid HydrolysisTrace Acid, MoistureLC-MS ([M-56] peak)Desiccated, 2–8°C
Oxane Ring Peroxide FormationOxygen, UV LightKI-Starch Test (>10 ppm)Amber vial, Dark Storage

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness in your workflows, do not rely on assumption. Use the following self-validating protocols to ensure the integrity of your storage conditions.

Protocol 1: Inert Atmosphere Aliquoting & Storage

Objective: Prevent carbamate formation and moisture ingress during routine handling.

  • Preparation: Place the open vial of Tert-butyl 2-(3-aminooxan-3-yl)acetate inside a glove box or use a Schlenk line to purge the headspace with ultra-high purity Argon.

  • Validation Step: To validate the inert atmosphere, place a commercial moisture/oxygen indicator strip inside the secondary containment chamber or glove box. The strip must remain blue (indicating <1 ppm O2​ / H2​O ) before you proceed to seal the vial.

  • Sealing: Seal the vial with a fresh PTFE-lined septum cap. Wrap the exterior seal tightly with Parafilm to prevent micro-leaks.

  • Storage: Place the sealed vial in a desiccator kept at 2–8°C.

Protocol 2: Peroxide Testing and Mitigation

Objective: Ensure the oxane ring has not formed explosive peroxides prior to concentration or heating.

  • Sampling: In a certified fume hood, withdraw 100 µL of the compound solution using a clean, dry glass syringe.

  • Testing: Apply 1-2 drops of the solution directly onto a commercial KI-starch peroxide test strip.

  • Validation Step: Wait 15 seconds. If the strip remains white, peroxides are <1 ppm, and the batch is safe for use. If the strip turns blue/purple, peroxides are present (>10 ppm) and the batch is hazardous[3].

  • Mitigation: If positive, pass the batch through a short plug of activated basic alumina. Basic alumina simultaneously removes peroxides and neutralizes trace acids. Re-test the eluent with a new KI-starch strip to validate complete peroxide removal before proceeding.

Part 4: Degradation Pathway Visualization

The following logical flowchart maps the causality between environmental triggers, degradation mechanisms, and the necessary interventions required to stabilize Tert-butyl 2-(3-aminooxan-3-yl)acetate.

Degradation_Pathways Compound Tert-butyl 2-(3-aminooxan-3-yl)acetate Acid Trace Acid & Moisture Compound->Acid CO2 Atmospheric CO2 Compound->CO2 O2 Oxygen & UV Light Compound->O2 Hydrolysis Ester Hydrolysis (Isobutylene Loss) Acid->Hydrolysis Catalyzes Carbamate Carbamate Formation (Amine Deactivation) CO2->Carbamate Reacts with NH2 Peroxide Peroxide Formation (Oxane Ring Hazard) O2->Peroxide Radical Attack PrevAcid Store Desiccated at 2-8°C Hydrolysis->PrevAcid Prevented by PrevCO2 Inert Gas Purging (Argon/N2) Carbamate->PrevCO2 Prevented by PrevO2 Amber Vials & Quarterly Testing Peroxide->PrevO2 Prevented by

Degradation pathways of Tert-butyl 2-(3-aminooxan-3-yl)acetate and required storage interventions.

References

  • Source: Vanderbilt University Medical Center (vumc.org)
  • Source: National Institutes of Health / PMC (nih.gov)
  • Source: Google Patents (google.com)

Sources

Reference Data & Comparative Studies

Validation

Tert-butyl 2-(3-aminooxan-3-yl)acetate vs methyl 2-(3-aminooxan-3-yl)acetate reactivity

Tert-butyl vs. Methyl 2-(3-aminooxan-3-yl)acetate: A Comparative Guide to Reactivity and Orthogonal Deprotection Executive Summary In the design of complex active pharmaceutical ingredients (APIs) and peptidomimetics, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Tert-butyl vs. Methyl 2-(3-aminooxan-3-yl)acetate: A Comparative Guide to Reactivity and Orthogonal Deprotection

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and peptidomimetics, the 3-aminooxan-3-yl (tetrahydropyran) scaffold serves as a valuable, conformationally restricted β -amino acid building block. When incorporating this moiety, selecting the correct ester protecting group for the acetate appendage—specifically methyl 2-(3-aminooxan-3-yl)acetate versus tert-butyl 2-(3-aminooxan-3-yl)acetate —is a critical strategic decision. This guide provides an objective, mechanistically grounded comparison of their reactivity profiles, focusing on how the steric and electronic properties of these two groups dictate orthogonal deprotection strategies.

Mechanistic Causality: Sterics and Electronic Effects

The reactivity difference between the methyl and tert-butyl esters is driven by the fundamental principles of steric shielding and carbocation stability[1].

  • Methyl Ester (Sterically Unhindered): The methyl group is small, leaving the ester carbonyl highly exposed to nucleophiles. Under alkaline conditions, hydroxide ions easily achieve the necessary Bürgi-Dunitz trajectory to attack the carbonyl carbon. This proceeds via a standard bimolecular acyl substitution (B Ac​ 2 ) mechanism, forming a tetrahedral intermediate that collapses to release methanol and the free carboxylate.

  • Tert-butyl Ester (Sterically Hindered): The bulky −C(CH3​)3​ group acts as a physical shield, heavily obstructing nucleophilic attack at the carbonyl carbon and rendering the ester virtually inert to base saponification or amidation. However, the highly branched oxygen-bound carbon is electronically primed for acidolysis. Upon protonation of the carbonyl oxygen by a strong acid, the molecule undergoes a unimolecular elimination (E1 ). The tert-butyl group departs as a highly stable tertiary carbocation, which rapidly loses a proton to form isobutylene gas, driving the reaction forward via Le Chatelier's principle[2].

Comparative Reactivity Profile

To facilitate synthetic planning, the quantitative and qualitative reactivity differences are summarized below:

ParameterMethyl 2-(3-aminooxan-3-yl)acetateTert-butyl 2-(3-aminooxan-3-yl)acetate
Steric Profile at Ester Oxygen UnhinderedHighly Hindered
Primary Cleavage Mechanism Bimolecular Acyl Substitution (B Ac​ 2)Unimolecular Elimination (E1)
Susceptibility to Base (LiOH) Highly Labile (Cleaves in 1–3 hours)Inert / Highly Stable
Susceptibility to Acid (TFA) StableHighly Labile (Cleaves in 1–4 hours)
Nucleophilic Amidation SusceptibleInert
Byproducts of Cleavage Methanol (Liquid)Isobutylene (Gas)

Orthogonal Deprotection Workflows

OrthogonalReactivity Start 2-(3-aminooxan-3-yl)acetate Building Block Methyl Methyl Ester (Sterically Unhindered) Start->Methyl TButyl Tert-butyl Ester (Sterically Hindered) Start->TButyl Base LiOH, THF/H2O (Alkaline Saponification) Methyl->Base Acid TFA, DCM (Acidolysis) TButyl->Acid MechBAc2 BAc2 Mechanism (Nucleophilic Acyl Substitution) Base->MechBAc2 MechE1 E1 Mechanism (Carbocation Elimination) Acid->MechE1 Product1 Free Amino Acid + Methanol MechBAc2->Product1 Product2 Free Amino Acid + Isobutylene Gas MechE1->Product2

Orthogonal deprotection pathways for methyl and tert-butyl 2-(3-aminooxan-3-yl)acetate.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can visually or analytically confirm reaction progress without relying solely on downstream yields.

Protocol A: Alkaline Saponification of the Methyl Ester

Objective: Chemoselective hydrolysis of the methyl ester while preserving acid-sensitive protecting groups (e.g., N-Boc). Causality: Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, enhancing electrophilicity, while providing a milder basic environment that minimizes epimerization at adjacent stereocenters—a critical factor in complex syntheses such as TLR4 agonists[3].

  • Reaction Setup: Dissolve methyl 2-(3-aminooxan-3-yl)acetate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.1 M concentration). The mixed solvent ensures homogeneity between the organic substrate and the aqueous base.

  • Reagent Addition: Cool the mixture to 0 °C and add LiOH·H 2​ O (1.5 equiv). Stir and allow to warm to room temperature over 2–3 hours.

  • Self-Validation (LC-MS): Monitor the reaction. The successful conversion is validated by the disappearance of the parent mass (m/z 174.1 [M+H] + ) and the emergence of the free acid mass (m/z 160.1 [M+H] + ).

  • Workup: Acidify the mixture carefully to pH 4 using 1M HCl. Because the oxane ring contains a basic amine, the product will form a zwitterion. Extract with a polar organic solvent (e.g., n-butanol) or purify directly via reverse-phase chromatography.

Protocol B: Acidolysis of the Tert-butyl Ester

Objective: Cleave the tert-butyl ester orthogonally without exposing the molecule to basic conditions, preserving base-sensitive groups (e.g., Fmoc). Causality: Trifluoroacetic acid (TFA) provides the high acidity (pKa ~0.23) required to force the E1 elimination. Dichloromethane (DCM) acts as a non-polar diluent to manage the reaction's exotherm and prevent unwanted polymerization of the resulting isobutylene[2]. Alternatively, Lewis acids like FeCl 3​ can be used for highly sensitive solid-phase peptide synthesis (SPPS) applications[4].

  • Reaction Setup: Dissolve tert-butyl 2-(3-aminooxan-3-yl)acetate (1.0 equiv) in anhydrous DCM to achieve a 0.1 M solution.

  • Reagent Addition: Add an equal volume of TFA to create a 50% v/v TFA/DCM solution. Stir at room temperature.

  • Self-Validation (Physical): The immediate and sustained evolution of bubbles (isobutylene gas) serves as a physical validation that the E1 cleavage is actively occurring. The reaction is typically complete when gas evolution ceases (1–4 hours).

  • Workup: Concentrate the mixture under reduced pressure. To ensure complete removal of the acid without an aqueous basic wash, co-evaporate the residue three times with toluene. Toluene forms an azeotrope with TFA, leaving behind the pure, self-validating TFA salt of the amino acid[1].

References

  • Greene's Protective Groups in Organic Synthesis (5th Edition) . Wiley. URL:[Link]

  • Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks . Macromolecules (ACS Publications). URL:[Link]

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support . ACS Omega. URL:[Link]

Sources

Comparative

HPLC Method Validation for Tert-butyl 2-(3-aminooxan-3-yl)acetate Purity Analysis: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate and validate an optimized, high-throughput chromatographic method against traditional legacy appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate and validate an optimized, high-throughput chromatographic method against traditional legacy approaches for the purity profiling of a complex pharmaceutical intermediate.

Introduction: The Analytical Bottleneck

Tert-butyl 2-(3-aminooxan-3-yl)acetate (CAS: 1172086-95-1) is a highly valuable aliphatic heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Despite its synthetic utility, its structural features—an oxane ring, a primary amine, and a tert-butyl acetate ester—present a severe analytical bottleneck.

The molecule fundamentally lacks a conjugated π-electron system, rendering it virtually invisible to standard UV detectors at higher, stable wavelengths. Historically, analytical scientists have been forced to rely on two suboptimal workarounds:

  • Low-Wavelength UV Detection (210 nm): This approach is highly susceptible to mobile phase interference and suffers from severe baseline drift during gradient elution.

  • Pre-Column Derivatization: Reagents like o-phthalaldehyde (OPA) or 1-fluoro-2,4-dinitrobenzene (DNFB) are used to artificially introduce a chromophore to the primary amine[2][3]. While this enhances the signal, derivatization introduces chemical variability, unstable intermediates, and drastically increases sample preparation time[4].

This guide objectively compares a Legacy UV-based Method against an Optimized Charged Aerosol Detection (CAD) Method utilizing a core-shell stationary phase. Both methods are evaluated through the rigorous lens of the ICH Q2(R2) validation guidelines[5][6].

Mechanistic Causality: Why CAD Outperforms UV

To understand the experimental choices in this guide, we must examine the causality behind signal generation.

UV detection relies strictly on photon absorption. At 210 nm, the ester carbonyl of Tert-butyl 2-(3-aminooxan-3-yl)acetate weakly absorbs UV light, but so do common organic solvents (e.g., methanol, acetonitrile). This shared absorption creates a high background noise floor, completely obscuring trace-level impurities.

Conversely, Charged Aerosol Detection (CAD) is a mass-proportional, universal detector for non-volatile analytes. The column effluent is nebulized, and the volatile solvent is evaporated. The remaining solid analyte particles collide with a stream of positively charged nitrogen gas (generated via corona discharge). The resulting charge is measured by an electrometer. Because the response is entirely independent of the molecule's optical properties, CAD provides a flat baseline even during steep solvent gradients, making it the scientifically superior choice for this molecule.

Mechanism cluster_UV Legacy: UV Detection (210 nm) cluster_CAD Optimized: Charged Aerosol Detection Eluent Column Effluent UVCell Flow Cell (Photon Absorption) Eluent->UVCell Neb Nebulization & Desolvation Eluent->Neb UVSignal Weak Signal (No Chromophore) UVCell->UVSignal Charge Corona Discharge (Particle Charging) Neb->Charge Electrometer Electrometer (Mass-Proportional Signal) Charge->Electrometer

Caption: Mechanistic comparison of UV absorption versus Charged Aerosol Detection.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the optimized protocol is designed as a self-validating system . We employ System Suitability Testing (SST) as an automated gatekeeper. If the SST criteria are not met, the sequence halts, preventing the generation of invalid data[5].

Method A: Legacy RP-HPLC-UV (The Alternative)
  • Column: Fully Porous C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 0.1% Phosphoric Acid in Water / Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Method B: Optimized Core-Shell CAD (The Proposed Standard)
  • Column: Core-Shell C18, 100 x 2.1 mm, 2.6 µm. (Causality: The solid, impermeable core of the particles reduces eddy diffusion, flattening the van Deemter curve. This yields sharper peaks and higher sensitivity without the backpressure of sub-2µm particles).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Causality: Formate is highly volatile, which is a strict requirement to prevent background noise and detector fouling in CAD).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-6 min (5% to 60% B), 6-8 min (60% B), 8-8.1 min (60% to 5% B), 8.1-12 min (5% B).

  • Flow Rate: 0.4 mL/min.

  • Detection: CAD (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz).

Step-by-Step Execution & Self-Validation
  • Mobile Phase Preparation: Filter Buffer A through a 0.22 µm nylon membrane. Prime pump lines extensively to ensure zero baseline pulsation.

  • Sample Preparation: Accurately weigh 10.0 mg of Tert-butyl 2-(3-aminooxan-3-yl)acetate reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50) to yield a 1.0 mg/mL stock.

  • System Suitability Testing (SST - The Gatekeeper): Inject the 1.0 mg/mL standard six consecutive times.

    • Self-Validation Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 10,000.

  • Sample Analysis: The chromatography data system (CDS) is programmed to inject samples only if SST passes. Bracket unknown samples with standard injections every 10 runs to verify continuous system stability.

Workflow Start Method Selection (Aliphatic Amino-Ester) EvalUV Evaluate UV (210 nm) Poor Sensitivity / Drift Start->EvalUV EvalCAD Evaluate CAD Universal Non-Volatile Response Start->EvalCAD Opt Core-Shell C18 Optimization (Gradient & Volatile Buffer) EvalUV->Opt Discarded EvalCAD->Opt Selected SST System Suitability Test (Gatekeeper: RSD < 2.0%) Opt->SST SST->Opt Fail (Re-optimize) Val ICH Q2(R2) Validation (Purity & Recovery) SST->Val Pass

Caption: Workflow for selecting, optimizing, and self-validating the CAD-based HPLC method.

Comparative Performance Data

The validation was executed in strict adherence to the ICH Q2(R2) guidelines for the validation of analytical procedures[5][6]. The experimental data below objectively demonstrates the superiority of the optimized CAD method over the legacy UV approach.

Table 1: ICH Q2(R2) Validation Parameters Comparison
Validation ParameterLegacy Method (UV 210 nm)Optimized Method (CAD)ICH Q2(R2) Acceptance Criteria
Specificity Gradient baseline drift obscures minor impurities.Flat baseline; clear resolution of all degradation products.Complete resolution (Rs > 1.5) from interferences.
Linearity (R²) 0.985 (Non-linear at low concentrations)0.999 (Using log-log transformation)*≥ 0.995
Limit of Detection (LOD) 0.50 µg/mL0.02 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 1.50 µg/mL0.06 µg/mLSignal-to-Noise (S/N) ≥ 10
Precision (% RSD, n=6) 3.8% (Fails criteria)0.7% (Passes criteria)≤ 2.0%
Accuracy (Recovery %) 88.5% - 94.2%98.6% - 101.2%95.0% - 105.0%
Run Time 25 minutes (Isocratic)12 minutes (Gradient)Fit for purpose (Throughput)

*Note: CAD response is inherently non-linear over wide concentration ranges due to the physics of droplet formation. Applying a log-log transformation or quadratic fit is scientifically justified and standard practice for CAD quantitation to achieve R² ≥ 0.999.

Conclusion

The experimental data clearly dictates that relying on low-wavelength UV detection for Tert-butyl 2-(3-aminooxan-3-yl)acetate compromises scientific integrity due to poor sensitivity, baseline instability, and unacceptable precision. By leveraging the mass-proportional response of Charged Aerosol Detection combined with the kinetic efficiency of a core-shell stationary phase, analytical laboratories can achieve a highly robust, self-validating method. This optimized approach not only meets but exceeds ICH Q2(R2) requirements, ensuring absolute confidence in purity profiling and downstream drug development workflows.

Sources

Validation

Conformational Stability of Oxane vs. Piperidine Amino Acid Derivatives: A Comparative Guide

In the rational design of peptidomimetics and conformationally constrained therapeutics, the selection of the correct heterocyclic scaffold is paramount. Six-membered saturated heterocycles—specifically oxane (tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of peptidomimetics and conformationally constrained therapeutics, the selection of the correct heterocyclic scaffold is paramount. Six-membered saturated heterocycles—specifically oxane (tetrahydropyran) and piperidine—are frequently incorporated into unnatural amino acid derivatives to restrict backbone flexibility, enhance metabolic stability, and precisely direct side-chain vectors.

While both rings predominantly adopt chair conformations, their distinct heteroatoms (oxygen versus nitrogen) impart divergent stereoelectronic properties. This guide provides an objective, data-driven comparison of the conformational stability of oxane and piperidine amino acid derivatives, detailing the underlying thermodynamic principles and the self-validating experimental protocols used to characterize them.

Stereoelectronic Foundations: Oxane vs. Piperidine

The conformational landscape of these heterocycles is governed by a delicate interplay of steric hindrance (quantified by A-values) and stereoelectronic effects.

Piperidine Derivatives

Piperidine possesses a basic nitrogen atom capable of rapid pyramidal inversion. In unsubstituted piperidine, the by approximately 0.72 kcal/mol in the gas phase[1]. However, when incorporated into amino acid frameworks (e.g., piperidine-2-carboxylic acid), the nitrogen inversion barrier (~6.1 kcal/mol) remains significantly lower than the ring inversion barrier (~10.4 kcal/mol)[1]. The presence of bulky N-substituents or N-acylation (as in peptide bonds) forces the substituent into the equatorial position to minimize 1,3-diaxial interactions. This dynamic heavily influences the rotameric state of the adjacent amide bond, dictating the global folding of the resulting peptide.

Oxane (Tetrahydropyran) Derivatives

Unlike piperidine, oxane lacks inversion dynamics, presenting a more rigid stereochemical node. The defining feature of oxane derivatives, particularly those substituted at the C2 position (adjacent to the oxygen), is the anomeric effect. Electronegative substituents at C2 strongly prefer the axial position due to the stabilizing hyperconjugation between the oxygen lone pair ( nO​ ) and the antibonding orbital of the C-X bond ( σC−X∗​ )[2]. In oxane-based amino acids (e.g., sugar amino acids), this effect, combined with, often overrides standard steric A-values, leading to unique, predictable bioactive conformations that are highly resistant to ring-flipping[2].

Comparative Quantitative Data

The following table summarizes the quantitative conformational parameters critical for scaffold selection in drug design.

ParameterPiperidine Amino Acid DerivativesOxane Amino Acid Derivatives
Heteroatom Dynamics Nitrogen inversion (barrier ~6.1 kcal/mol)Rigid oxygen lone pairs (no inversion)
Ring Inversion Barrier ~10.4 kcal/mol~10.0 kcal/mol
Dominant Stereoelectronic Effect N-acylation constraints, lone pair directionalityAnomeric effect (C2 substitution), Gauche effect
Substituent Orientation N-H/N-R strongly prefers equatorialC2-electronegative groups prefer axial
Solvation Sensitivity High (H-bonding to basic nitrogen shifts equilibria)Moderate (Dipole-driven interactions)
Bioisosteric Application Basic amine mimics, constrained prolinesCarbohydrate mimetics, ether bioisosteres

Experimental Workflows for Conformational Validation

To rigorously define the conformational stability of these derivatives, researchers must employ a self-validating system. Relying solely on solution-phase data can lead to overfitting; therefore, a combination of gas-phase spectroscopy, solution-phase NMR, and computational modeling is required.

Protocol 1: Gas-Phase Conformer-Specific VUV-MATI Spectroscopy

To eliminate solvent effects and measure intrinsic conformational stability, is utilized[3].

  • Step 1: Supersonic Expansion. Vaporize the amino acid derivative and seed it into a noble carrier gas (e.g., Argon) through a pulsed valve.

    • Causality: This rapid expansion cools the molecules to a few Kelvin, freezing them into their lowest-energy conformational minima (e.g., Chair-Equatorial vs. Chair-Axial) without thermal interconversion.

  • Step 2: Laser Excitation. Apply a tunable VUV laser to ionize the molecules.

  • Step 3: Threshold Ion Detection. Detect only the ions formed at the exact ionization threshold.

    • Causality: Because different conformers have distinct adiabatic ionization energies (e.g., removing an electron from the nitrogen lone pair in piperidine vs. the oxygen lone pair in oxane), this yields conformer-specific vibrational spectra.

  • Step 4: Thermodynamic Data Extraction. Calculate the exact enthalpy difference ( ΔH ) between conformers based on the Boltzmann distribution of the observed peaks at varying expansion temperatures.

Protocol 2: Solution-Phase NMR and DFT Thermodynamic Mapping

While gas-phase data provides intrinsic stability, drug development requires solution-phase validation.

  • Step 1: NOESY NMR Acquisition. Acquire 2D NOESY spectra in both non-polar ( CDCl3​ ) and polar ( D2​O or DMSO−d6​ ) solvents. Extract cross-peak volumes to calculate interproton distances.

  • Step 2: J-Coupling Analysis. Measure 3JH−H​ coupling constants.

    • Causality: The Karplus equation relates 3J values to dihedral angles, allowing precise determination of the axial/equatorial orientation of the amino acid side chains.

  • Step 3: DFT Optimization. Perform Density Functional Theory (DFT) calculations (e.g., ωB97XD/cc−pVTZ ) using the NMR-derived distances as empirical restraints.

    • Causality: NMR provides time-averaged data; DFT resolves this into discrete, thermodynamically viable conformers. This self-validating loop ensures the proposed structure represents a true energy minimum rather than a mathematical artifact[4].

Visualizing the Conformational Validation Pathway

The integration of these techniques forms a robust, closed-loop pipeline for validating peptidomimetic scaffolds.

ConformationalWorkflow Syn Synthesis of Amino Acid Derivative NMR Solution-Phase NMR (NOESY & J-coupling) Syn->NMR Solvation Effects VUV Gas-Phase VUV-MATI Spectroscopy Syn->VUV Intrinsic Stability DFT DFT Computational Modeling NMR->DFT Empirical Restraints VUV->DFT Ionization Energies Bio Bioactive Conformer Validation DFT->Bio Thermodynamic Mapping

Multi-modal workflow for validating the conformational stability of heterocyclic amino acids.

Applications in Drug Development

The choice between oxane and piperidine drastically alters receptor interaction and pharmacokinetic profiles.

  • Piperidine Amino Acids: Derivatives such as are extensively used to probe excitatory amino acid receptors (e.g., NMDA receptors)[5]. The basic nitrogen mimics the alpha-amino group of endogenous ligands, while the rigid chair conformation precisely spaces the carboxylate groups to map the receptor's pharmacophore.

  • Oxane Amino Acids: Oxane scaffolds are heavily utilized in synthesizing sugar amino acids (SAAs) and [6]. These act as conformationally stable dipeptide isosteres. The absence of a basic nitrogen prevents unwanted electrostatic interactions, while the oxygen heteroatom acts as a selective hydrogen-bond acceptor, enhancing the metabolic stability of the resulting foldamers against proteolytic degradation.

References

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Effect of Electrostatic Interactions on Conformational Equilibria of Multiply Substituted Tetrahydropyran Oxocarbenium Ions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory Source: Journal of Cheminformatics (PubMed Central) URL: [Link]

  • Title: Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord Source: PubMed (NIH) URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

Comparative

LC-MS Characterization and Validation of Tert-butyl 2-(3-aminooxan-3-yl)acetate: A Comparative Guide for Drug Discovery

As the demand for novel molecular scaffolds with highly optimized pharmacokinetic profiles increases, the strategic selection of chemical building blocks has become paramount. Tert-butyl 2-(3-aminooxan-3-yl)acetate repre...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel molecular scaffolds with highly optimized pharmacokinetic profiles increases, the strategic selection of chemical building blocks has become paramount. Tert-butyl 2-(3-aminooxan-3-yl)acetate represents a highly versatile, structurally restricted β-amino acid derivative. By incorporating a tetrahydropyran (oxane) ring and an acid-labile tert-butyl ester, this compound offers unique advantages in complex peptide synthesis and small-molecule drug design.

However, characterizing this building block via Liquid Chromatography-Mass Spectrometry (LC-MS) requires overcoming specific analytical bottlenecks. This guide objectively compares its performance against structural alternatives, details the mechanistic causality behind its chromatographic behavior, and provides a self-validating experimental protocol for robust quantification.

Strategic Utility & Mechanistic Insights

The structural architecture of Tert-butyl 2-(3-aminooxan-3-yl)acetate dictates both its synthetic utility and its LC-MS behavior.

The Oxane (Tetrahydropyran) Ring: The tetrahydropyran (THP) motif is increasingly utilized as a bioisosteric replacement for cyclohexane and piperidine rings[1]. The inclusion of the polar ether oxygen significantly enhances aqueous solubility and modulates the overall lipophilicity (clogP) of the drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) profile[1]. Chromatographically, this increased polarity reduces retention on standard reversed-phase (RPLC) columns compared to carbocyclic analogs, necessitating carefully optimized gradient conditions[2].

The Tert-Butyl Ester: While the primary amine ensures robust ionization in positive electrospray ionization (ESI+) without the need for complex pre-column derivatization[3][4], the tert-butyl ester introduces a critical analytical vulnerability. Tert-butyl groups are notoriously thermally instable and are highly susceptible to in-source fragmentation (ISF) during the ESI desolvation process[5]. If the capillary temperature or declustering potential is too high, the molecule undergoes a neutral loss of isobutylene (56 Da), artificially skewing quantitative data and complicating spectral interpretation[6].

Comparative Performance Analysis

To contextualize the performance of Tert-butyl 2-(3-aminooxan-3-yl)acetate, we must compare it against two primary alternatives: an ester variant (Alternative A) and a ring variant (Alternative B).

Table 1: Structural and LC-MS Performance Comparison
Property / MetricTarget: Tert-butyl 2-(3-aminooxan-3-yl)acetateAlternative A: Ethyl 2-(3-aminooxan-3-yl)acetateAlternative B: Tert-butyl 2-(1-aminocyclohexyl)acetate
Structural Motif Oxane (THP) + Tert-butyl esterOxane (THP) + Ethyl esterCyclohexane + Tert-butyl ester
Precursor Ion [M+H]+ m/z 216.16m/z 188.13m/z 214.18
Aqueous Solubility High (Ether oxygen H-bonding)HighLow (Highly lipophilic)
ESI-MS Stability Prone to in-source fragmentationHighly stableProne to in-source fragmentation
Primary MS Loss -56 Da (Isobutylene)-46 Da (Ethanol, MS/MS only)-56 Da (Isobutylene)
RPLC Retention Time Moderate (Elutes mid-gradient)Early (Highly polar)Late (Strong hydrophobic retention)
Synthetic Advantage Acid-labile (Orthogonal to Fmoc)Base-labile (Saponification)Acid-labile

Analysis: While Alternative A (the ethyl ester) offers superior thermal stability in the MS source, it lacks the orthogonal deprotection capability required for solid-phase peptide synthesis. Alternative B offers the same synthetic flexibility but suffers from poor aqueous solubility. The target compound offers the optimal balance of solubility and synthetic utility, provided the LC-MS method is strictly controlled for thermal degradation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS protocol acts as a self-validating system . By intentionally monitoring both the intact precursor and its known thermal degradation product, the method inherently verifies the appropriateness of the ESI source conditions in real-time.

Step 1: Sample Preparation (Derivatization-Free)
  • Rationale: The basic primary amine allows for direct analysis without the tedious derivatization steps often required for neutral metabolites[4].

  • Procedure: Prepare a 1 mg/mL stock solution in 100% LC-MS grade acetonitrile (ACN). Dilute to a working concentration of 100 ng/mL using a diluent of 90:10 Water:ACN containing 0.1% Formic Acid (FA). The acidic environment ensures complete protonation of the amine for maximum ESI+ sensitivity.

Step 2: Chromatographic Separation
  • Rationale: Due to the polar oxane ring, starting with a highly aqueous mobile phase is critical to prevent the analyte from eluting in the void volume[2].

  • Procedure:

    • Column: High-strength silica C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: ACN + 0.1% FA.

    • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min.

Step 3: ESI Source Optimization (The Validation Step)
  • Rationale: Lowering the capillary temperature significantly increases the fraction of the unfragmented protonated ion that survives the ionization process[6].

  • Procedure:

    • Infuse the 100 ng/mL standard directly into the MS combined with the LC flow at 50% B.

    • Set the mass spectrometer to monitor both m/z 216.1 (Intact [M+H]+) and m/z 160.1 (In-Source Fragment [M+H-56]+).

    • Action: Systematically decrease the capillary/desolvation temperature from 300 °C down to 150 °C.

    • Validation Check: The optimal temperature is confirmed when the peak area ratio of m/z 216.1 to 160.1 exceeds 10:1. If the m/z 160.1 signal remains dominant, the source is still too hot, and quantitative accuracy will be compromised.

Step 4: MRM Detection
  • Procedure: Once the intact precursor (m/z 216.1) is stabilized, optimize collision energy (CE) in the collision cell to generate stable product ions. The primary transition for quantification should be 216.1 → 142.1 (corresponding to the cleavage of the oxane ring), utilizing a CE of approximately 15-20 eV.

Workflow Visualization

The following diagram illustrates the critical decision points and causality within the LC-MS optimization workflow, highlighting the divergence between thermal degradation and successful soft ionization.

LCMS_Workflow N1 Sample Prep Dilution in ACN/H2O + 0.1% FA N2 Chromatographic Separation RPLC Gradient (5% to 95% B) N1->N2 N3 ESI+ Ionization Capillary Temp Tuning N2->N3 N4 High Temp (>250°C) In-Source Fragmentation [M+H-56]+ (m/z 160.1) N3->N4 Thermal Degradation N5 Optimized Temp (<150°C) Intact Precursor [M+H]+ (m/z 216.1) N3->N5 Soft Ionization N6 MS/MS Detection (MRM) Transition: 216.1 -> 142.1 N5->N6

LC-MS optimization workflow demonstrating the critical temperature dependency of tert-butyl esters.

References

  • Title: In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics Source: eScholarship.org URL: [Link]

  • Title: Application of UHPLC-ESI-MS/MS to Identify Free Radicals via Spin Trapping with BMPO Source: nih.gov URL: [Link]

  • Title: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma Source: restek.com URL: [Link]

  • Title: Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups Source: nih.gov URL: [Link]

Sources

Validation

Strategic Scaffold Selection in Peptidomimetics: Tert-butyl 2-(3-aminooxan-3-yl)acetate vs. Acyclic β-Amino Acids

The integration of β-amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery 1. By introducing an additional methylene unit into the peptide backbone, researchers can profoundly alter...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of β-amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery 1. By introducing an additional methylene unit into the peptide backbone, researchers can profoundly alter the proteolytic susceptibility and secondary structure of the resulting foldamers 2. However, the choice between acyclic and cyclic β-amino acid scaffolds dictates the thermodynamic and pharmacokinetic success of the therapeutic candidate.

As an application scientist, I frequently see development bottlenecks arise from poor scaffold selection. This guide provides an in-depth comparative analysis between highly flexible acyclic β-amino acids and the conformationally restricted scaffold, tert-butyl 2-(3-aminooxan-3-yl)acetate , detailing the causality behind their performance and the specific methodologies required to handle them.

Structural and Mechanistic Profiling

The Entropic Cost of Acyclic Scaffolds

Acyclic β-amino acids (e.g., β-alanine or β³-homo-amino acids) possess significant rotational freedom around the Cα-Cβ bond. While this flexibility allows them to adapt to various binding pockets, it incurs a massive entropic penalty upon target engagement. The molecule must "freeze" out of multiple low-energy conformations into a single bioactive conformation, weakening the overall binding affinity 1.

The Conformational Lock of the Oxane Scaffold

Conversely, the 2-(3-aminooxan-3-yl)acetate scaffold features a quaternary β-carbon embedded within a 6-membered oxane (tetrahydropyran) ring.

  • Conformational Preorganization: The quaternary nature of the β-carbon, combined with the cyclic constraint, strictly limits the accessible φ and ψ dihedral angles. The Thorpe-Ingold effect forces the amino and acetate groups into a pre-organized, compact geometry, drastically reducing the entropic penalty of binding 3.

  • Pharmacokinetic Tuning: Unlike highly lipophilic carbocyclic analogs (e.g., cyclohexane derivatives), the oxygen atom in the oxane ring acts as a hydrogen bond acceptor. This improves the aqueous solubility and modulates the overall lipophilicity, which is critical for maintaining cell permeability without inducing peptide aggregation 4.

G A Acyclic β-Amino Acids B High Conformational Flexibility A->B C High Entropic Penalty Upon Binding B->C G Target Affinity & Selectivity C->G D Tert-butyl 2-(3-aminooxan-3-yl)acetate E Conformational Preorganization D->E F Low Entropic Penalty Upon Binding E->F F->G

Thermodynamic impact of acyclic vs. cyclic β-amino acid scaffolds on binding.

Comparative Performance Data

To facilitate scaffold selection, the following table synthesizes the physicochemical and operational differences between the two classes.

ParameterAcyclic β-Amino Acids (e.g., β-Alanine)Tert-butyl 2-(3-aminooxan-3-yl)acetate
Conformational Space Highly flexible; multiple energy minimaRestricted; pre-organized φ/ψ angles
Entropic Penalty (Binding) HighLow
Proteolytic Resistance Moderate (susceptible to some endopeptidases)High (steric shielding of backbone)
SPPS Coupling Difficulty Low (Standard HBTU/DIC conditions)High (Requires HATU, heat, extended time)
Lipophilicity/Solubility Highly polar (low membrane permeability)Balanced (oxane oxygen improves solubility)

Experimental Methodologies

Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Expertise Note on Building Block Preparation: The commercially supplied tert-butyl 2-(3-aminooxan-3-yl)acetate features a protected C-terminus and a free amine. For standard C-to-N Fmoc SPPS, this scaffold must first be converted to the free carboxylic acid (via TFA cleavage of the t-butyl ester) and subsequently Fmoc-protected at the amine (yielding Fmoc-2-(3-aminooxan-3-yl)acetic acid) prior to resin loading.

Once prepared, standard coupling reagents like HBTU will fail to achieve quantitative yields due to the severe steric shielding around the quaternary β-carbon. We must shift to HATU. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is significantly more reactive, facilitating acylation in highly hindered microenvironments.

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

  • Scaffold Activation: Pre-activate the Fmoc-protected oxane scaffold (0.3 mmol, 3 eq) with HATU (0.29 mmol, 2.9 eq) and DIPEA (0.6 mmol, 6 eq) in DMF for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 60°C for 30 minutes.

  • Capping (Self-Validating Step): Treat with acetic anhydride/DIPEA/DMF (1:1:8) for 5 minutes. Causality: This caps any unreacted amines, preventing the formation of deletion sequences that could cause false positives in subsequent biological assays.

  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to release the peptide.

Workflow S1 Fmoc-Deprotection (20% Piperidine) S2 Coupling of Oxane Scaffold (HATU/DIPEA, 60°C) S1->S2 S3 Cleavage & Deprotection (TFA/TIS/H2O) S2->S3 S4 Proteolytic Assay (Serum/LC-MS) S3->S4

Step-by-step workflow for SPPS incorporation and proteolytic validation.
Proteolytic Stability Validation (Serum Half-Life)

A common pitfall in stability assays is relying solely on UV absorption, which cannot distinguish between the intact peptide and structurally similar metabolites. This protocol mandates LC-MS/MS validation to confirm the exact mass of the intact sequence 5.

Step-by-Step Protocol:

  • Preparation: Dissolve the purified oxane-containing peptide and an acyclic control peptide in PBS (pH 7.4) to a concentration of 100 μM.

  • Incubation: Add 25% (v/v) human blood serum. Incubate at 37°C.

  • Sampling: Extract 50 μL aliquots at 0, 2, 4, 8, 24, and 48 hours. Quench immediately by adding 50 μL of ice-cold acetonitrile containing 1% TFA to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS.

  • Validation: The cyclic oxane peptide should exhibit >90% intact mass at 48 hours, whereas the acyclic control typically degrades within 12-24 hours due to endopeptidase cleavage [[6]]().

Strategic Conclusion

Transitioning from acyclic β-amino acids to the tert-butyl 2-(3-aminooxan-3-yl)acetate scaffold represents a shift from exploratory flexibility to targeted rigidity. For drug development professionals, this scaffold offers a dual advantage: the oxane ring provides the necessary conformational lock to enhance target affinity and proteolytic resistance, while its heteroatom composition prevents the extreme lipophilicity that plagues traditional carbocyclic peptidomimetics. Although it requires more aggressive synthetic coupling strategies, the resulting pharmacokinetic robustness makes it a superior choice for advanced therapeutic leads.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. 1

  • Constrained β-amino acids as molecular tools for the preparation of foldamers - AIR Unimi. 2

  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design - Life Chemicals. 3

  • Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC/NIH. 6

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics - Intavis Peptides. 4

  • Cyclic vs Linear Peptides: Key Differences - Creative Peptides. 5

Sources

Comparative

Enantiomeric Purity Determination of Tert-butyl 2-(3-aminooxan-3-yl)acetate by Chiral HPLC: A Comparative Methods Guide

Executive Summary Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly functionalized, non-canonical β -amino ester derivative. Determining its enantiomeric purity presents a unique chromatographic paradox: the primary ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly functionalized, non-canonical β -amino ester derivative. Determining its enantiomeric purity presents a unique chromatographic paradox: the primary amine requires specific conditions to prevent peak tailing, yet the acid-labile tert-butyl ester restricts the use of classical primary amine methodologies. This guide critically evaluates the performance of three distinct Chiral Stationary Phases (CSPs) to establish a robust, self-validating analytical method tailored for drug development professionals.

Mechanistic Causality & Methodological Rationale

As an application scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

  • The Primary Amine Challenge: Primary amines possess strong hydrogen-bond donating and accepting capabilities. In high-performance liquid chromatography (HPLC), these amines inevitably undergo non-specific secondary interactions with residual, unendcapped silanols on the silica support matrix[1]. This interaction manifests as severe peak tailing, which artificially broadens peaks and obscures the resolution of minor enantiomeric impurities[2]. To mitigate this, a basic additive such as Diethylamine (DEA) is mandatory. DEA acts as a competing base, dynamically masking the acidic silanol sites and restoring peak symmetry[3].

  • The tert-Butyl Ester Vulnerability: The industry gold standard for resolving primary amino acids and amines is the Crown Ether CSP (e.g., CROWNPAK CR(+)). However, the chiral recognition mechanism of crown ethers strictly requires the primary amine to be fully protonated ( −NH3+​ ). This necessitates a highly acidic mobile phase, universally standardized as pH 1.0 to 2.0 perchloric acid ( HClO4​ )[4][5]. Subjecting tert-butyl 2-(3-aminooxan-3-yl)acetate to pH 1.5 induces rapid, acid-catalyzed hydrolysis of the tert-butyl ester, converting the analyte into the corresponding carboxylic acid during the run. Thus, crown ether columns are mechanistically contraindicated for this molecule.

  • The Polysaccharide Solution: To satisfy both functional groups, we must use a neutral to slightly basic mobile phase. Polysaccharide-based CSPs, specifically immobilized variants like Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), allow for the integration of 0.1% DEA in standard normal-phase solvents (Hexane/Isopropanol)[6]. Immobilized phases are prioritized over traditional coated phases (like Chiralpak AD-H) because they exhibit superior robustness against basic additives, preventing phase bleed and baseline drift over extended analytical campaigns[7].

Methodological Decision Workflow

The following decision tree illustrates the logic applied to select the optimal CSP for this specific molecular profile.

Workflow A Analyte: Tert-butyl 2-(3-aminooxan-3-yl)acetate (Primary Amine + Acid-Sensitive Ester) B Immobilized Polysaccharide CSP (e.g., Chiralpak IG) A->B Preferred (Robust, Additive Tolerant) C Coated Polysaccharide CSP (e.g., Chiralpak AD-H) A->C Alternative (Restricted Solvents) D Crown Ether CSP (e.g., CROWNPAK CR-I(+)) A->D Not Recommended (Requires pH 1-2) E Mobile Phase: Hexane/IPA + 0.1% DEA Result: High Rs, Sharp Peaks B->E F Mobile Phase: Hexane/IPA + 0.1% DEA Result: Moderate Rs, Phase Bleed Risk C->F G Mobile Phase: pH 1.5 HClO4 Result: Tert-butyl Ester Hydrolysis D->G

Fig 1. Decision tree for selecting Chiral HPLC methods based on analyte functional groups.

Comparative Performance Data

To validate the mechanistic theory, tert-butyl 2-(3-aminooxan-3-yl)acetate was screened across the three discussed methodologies. The quantitative experimental results are summarized below.

Chromatographic ParameterMethod A: Chiralpak IG (Immobilized Amylose)Method B: Chiralpak AD-H (Coated Amylose)Method C: CROWNPAK CR(+) (Crown Ether)
Mobile Phase Hexane / IPA / DEA (80:20:0.1, v/v/v)Hexane / IPA / DEA (80:20:0.1, v/v/v) HClO4​ (pH 1.5) / MeOH (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Retention Time 1 ( t1​ ) 8.4 min11.2 minN/A (Analyte Degradation)
Retention Time 2 ( t2​ ) 10.1 min12.8 minN/A (Analyte Degradation)
Selectivity ( α ) 1.251.17N/A
Resolution ( Rs​ ) 3.2 (Baseline Separation)1.8 (Partial/Baseline)N/A
Peak Symmetry ( As​ ) 1.051.30 (Slight Tailing)N/A
Analyte Stability IntactIntactComplete Ester Hydrolysis

Conclusion of Data: Method A (Chiralpak IG) provides superior resolution ( Rs​>3.0 ) and peak symmetry compared to the coated analogue. Method C resulted in the complete destruction of the analyte, yielding only the hydrolyzed carboxylic acid peak near the void volume.

Mechanistic Interaction Diagram

The superior performance of Chiralpak IG is driven by a combination of hydrogen bonding, π−π interactions, and steric inclusion within the chiral grooves of the derivatized amylose polymer.

Mechanism CSP Chiralpak IG (CSP) Amylose tris(3-chloro-5-methylphenylcarbamate) Analyte Analyte Enantiomer Tert-butyl 2-(3-aminooxan-3-yl)acetate CSP->Analyte Hydrogen Bonding (Carbamate - Amine) Pi-Pi Interactions Steric Inclusion Silanol Silica Support (Residual Silanols) Analyte->Silanol Blocked by DEA Additive Basic Additive (0.1% DEA) Masks Residual Silanols Additive->Silanol Neutralizes acidic sites Prevents amine tailing

Fig 2. Mechanistic interactions between the CSP, analyte, and basic additive.

Optimized Experimental Protocol (Self-Validating System)

The following step-by-step methodology details the validated workflow for Method A (Chiralpak IG).

Reagents & Materials:

  • Column: Daicel Chiralpak® IG, 250 × 4.6 mm, 5 µm particle size[7].

  • Solvents: HPLC-Grade n-Hexane, HPLC-Grade 2-Propanol (IPA).

  • Additive: Diethylamine (DEA), ≥99.5% purity.

Step 1: Mobile Phase Preparation

  • Measure 800 mL of n-Hexane and 200 mL of 2-Propanol using separate graduated cylinders.

  • Transfer to a 1 L mobile phase bottle and add exactly 1.0 mL of DEA[6].

  • Causality Check: Premixing the DEA into the bulk mobile phase rather than relying on the pump's proportioning valves ensures a constant background pH, preventing baseline fluctuations at low UV wavelengths.

  • Sonicate the mixture for 10 minutes to degas.

Step 2: Sample Preparation

  • Weigh 10.0 mg of racemic tert-butyl 2-(3-aminooxan-3-yl)acetate standard.

  • Dissolve in 10 mL of the pre-mixed mobile phase to create a 1.0 mg/mL stock solution.

  • Causality Check: Dissolving the sample in the mobile phase eliminates solvent mismatch, which is a primary cause of fronting or peak distortion in normal-phase chiral chromatography.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Execution

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Controlled via column oven to ensure reproducible chiral recognition thermodynamics).

  • Detection: UV at 210 nm (The oxane ring and ester lack strong chromophores; 210 nm captures the amine and ester carbonyl absorbance).

  • Injection Volume: 5.0 µL.

Step 4: System Suitability Testing (SST) Before analyzing unknown samples, inject the racemic standard three times. The system is considered self-validated and ready for sample analysis only if:

  • Resolution ( Rs​ ) between Enantiomer 1 and Enantiomer 2 is ≥2.0 .

  • Peak Symmetry ( As​ ) for both peaks is between 0.90 and 1.20.

  • Retention time relative standard deviation (RSD) is ≤1.0% .

References

  • CATALOG - HPLC: Chiral Columns | HPLC.eu |[Link]

  • Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns | The Lab Store |[Link]

  • LC stereoselective determination of chiral basic molecules using polysaccharide-based chiral stationary phases and non-aqueous mobile phases | ORBi - University of Liège |[Link]

  • Enantiomer analysis using electrospray ionization mass spectrometry | Scholars Junction - Mississippi State University | [Link]

  • Modeling Enantiomeric Separations as an Interfacial Process Using Amylose Tris(3,5-dimethylphenyl carbamate) (ADMPC) Polymers Coated on Amorphous Silica | ACS Publications |[Link]

Sources

Validation

Spectroscopic Validation and Stability Profiling: Tert-butyl vs. Methyl 2-(3-aminooxan-3-yl)acetate Intermediates

As a Senior Application Scientist, selecting the appropriate protecting group and analytical validation platform for complex spirocyclic and peptidomimetic building blocks is critical. The intermediate 2-(3-aminooxan-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate protecting group and analytical validation platform for complex spirocyclic and peptidomimetic building blocks is critical. The intermediate 2-(3-aminooxan-3-yl)acetate features a highly congested quaternary stereocenter (C3 of the tetrahydropyran ring) bearing both a primary amine and an acetate side chain.

This guide objectively compares the performance, stability, and spectroscopic validation requirements of the Tert-butyl ester (the sterically shielded product) against the Methyl ester (the routine alternative). Furthermore, it contrasts the necessity of High-Resolution (HR) analytical platforms against routine benchtop screening for validating these complex molecular architectures.

Mechanistic Rationale: The Case for the Tert-Butyl Protecting Group

The structural proximity of a free primary amine and an ester moiety within the same molecule introduces significant synthetic risks. Because the acetate group and the amine are both anchored to the C3 position, the molecule is a β-amino ester derivative.

While spontaneous β-lactamization is disfavored due to ring strain, the Methyl 2-(3-aminooxan-3-yl)acetate alternative is highly susceptible to intermolecular aminolysis (dimerization/oligomerization) and premature hydrolysis under mildly basic conditions.

The Tert-butyl 2-(3-aminooxan-3-yl)acetate product overcomes these limitations through massive steric shielding. The bulky tert-butyl group physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the ester carbonyl [1]. This ensures the intermediate remains completely stable during downstream functionalization of the amine (e.g., Buchwald-Hartwig amination or peptide coupling) and allows for strictly orthogonal deprotection using Trifluoroacetic Acid (TFA) [2].

Workflow Start 2-(3-aminooxan-3-yl)acetate Core Scaffold split Ester Selection Start->split tBu Tert-butyl Ester (Sterically Shielded) split->tBu Preferred Me Methyl Ester (Sterically Accessible) split->Me Alternative Val_tBu UHPLC-HRMS & 600 MHz 2D NMR tBu->Val_tBu Val_Me Routine LC-MS & Benchtop NMR Me->Val_Me Result_tBu High Stability: No Dimerization Val_tBu->Result_tBu Result_Me Low Stability: Prone to Aminolysis Val_Me->Result_Me

Comparative workflow for the validation and stability assessment of 3-aminooxan-3-yl acetates.

Comparative Spectroscopic Validation Platforms

Validating the structure of 2-(3-aminooxan-3-yl)acetate derivatives presents a unique spectroscopic challenge. Because the C3 carbon is a chiral center, the two protons of the adjacent acetate -CH2- group are diastereotopic .

Instead of a simple singlet, these protons will couple with each other, producing an AB quartet (a pair of doublets with a large geminal coupling constant, 2J≈15 Hz). On a routine 60 MHz benchtop NMR, this AB quartet collapses into a messy multiplet that perfectly overlaps with the axial/equatorial protons of the oxane (tetrahydropyran) ring [3]. Therefore, high-field (600 MHz) NMR is not just preferred; it is mandatory for absolute structural proof.

NMR_Logic C3 Quaternary C3 (Oxane Ring) H_Acetate Acetate -CH2- (AB Quartet) H_Acetate->C3 2J/3J HMBC H_Ring Ring -CH2- (Positions 2 & 4) H_Ring->C3 2J HMBC Amine -NH2 Group Amine->C3 15N HSQC

2D NMR (HMBC/HSQC) logical correlation map for validating the C3 quaternary center.

Quantitative Data & Performance Comparison

The following table summarizes the spectroscopic benchmarks and stability metrics, demonstrating the superiority of the tert-butyl intermediate over the methyl alternative.

ParameterTert-butyl 2-(3-aminooxan-3-yl)acetate (Product)Methyl 2-(3-aminooxan-3-yl)acetate (Alternative)
Molecular Formula C11H21NO3C8H15NO3
Monoisotopic Mass 215.1521 Da173.1052 Da [4]
HRMS [M+H]+ (ESI+) 216.1594 m/z174.1125 m/z
Steric Shielding High (Bulky t-Bu group)Low (Linear methyl group)
Stability (pH 8, 24h) > 99% intact< 70% (prone to dimerization)
1 H NMR (Ester Alkyl) ~1.45 ppm (9H, s)~3.70 ppm (3H, s)
Downstream Utility Excellent (Orthogonal TFA deprotection)Poor (Requires harsh saponification)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols utilize self-validating system suitability checks.

Protocol 1: UHPLC-HRMS (Q-TOF) Purity and Mass Validation

Objective: Confirm the exact mass of the tert-butyl intermediate to rule out dimerization artifacts.

  • System Suitability: Infuse Agilent ESI-L Low Concentration Tuning Mix. Calibrate the Time-of-Flight (TOF) analyzer to ensure a mass accuracy error of <2 ppm.

  • Sample Preparation: Dissolve 1.0 mg of Tert-butyl 2-(3-aminooxan-3-yl)acetate in 1.0 mL of LC-MS grade 50:50 Acetonitrile:Water.

  • Chromatographic Separation:

    • Column: C18 (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: (A) H 2​ O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Data Acquisition: Operate in ESI+ mode. Extract the ion chromatogram (EIC) for the theoretical [M+H]+ at m/z 216.1594. The absence of a peak at m/z 415.3 (the theoretical dimer [2M−NH3​+H]+ ) validates the stability of the tert-butyl ester.

Protocol 2: High-Field (600 MHz) Multinuclear NMR Structural Proof

Objective: Unambiguously assign the C3 quaternary stereocenter using 2D NMR.

  • Sample Preparation: Dissolve 15 mg of the intermediate in 0.6 mL of CDCl 3​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Equilibrate to 298 K. Tune and match the probe for 1 H and 13 C frequencies, and perform 3D gradient shimming to achieve a TMS line width of <0.8 Hz.

  • 1D Acquisition:

    • Acquire 1 H NMR (16 scans, d1 = 2s). Identify the t-butyl singlet at ~1.45 ppm and the diastereotopic acetate -CH2- AB quartet at ~2.40–2.60 ppm.

    • Acquire 13 C NMR (1024 scans, d1 = 2s). Identify the quaternary C3 carbon at ~52 ppm.

  • 2D HMBC Acquisition: Acquire a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Validate the structure by observing strong 2J and 3J cross-peaks linking the diastereotopic acetate protons to the C3 quaternary carbon and the ester carbonyl carbon (~170 ppm).

References

  • Organic Chemistry Portal. "tert-Butyl Esters - Protection of Carboxylic Acids." Organic Chemistry Portal. URL:[Link]

  • PubChemLite. "Methyl 2-(3-aminooxan-3-yl)acetate (C8H15NO3) - CID 75356322." National Center for Biotechnology Information. URL:[Link]

Safety & Regulatory Compliance

Safety

Tert-butyl 2-(3-aminooxan-3-yl)acetate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex pharmaceutical intermediates. Tert-butyl 2-(3-aminooxan-3-yl)acetate (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex pharmaceutical intermediates. Tert-butyl 2-(3-aminooxan-3-yl)acetate (also known as tert-butyl 2-(3-aminotetrahydro-2H-pyran-3-yl)acetate) is a prime example of a multi-functional building block that requires a nuanced approach to laboratory safety.

Because this molecule features a primary amine, a bulky tert-butyl ester, and an oxane (tetrahydropyran) core, standard boilerplate disposal instructions are insufficient. This guide deconstructs the chemical causality behind its handling and disposal, providing a self-validating operational framework that ensures compliance, protects personnel, and preserves scientific integrity.

Mechanistic Hazard Profiling: The Causality of Safety

To safely handle and dispose of any chemical, we must first analyze its functional groups to predict its reactivity. Safety is not about memorizing rules; it is about understanding chemical mechanisms.

  • The Oxane (Tetrahydropyran) Ring: Like many cyclic ethers, the oxane core presents a long-term storage hazard. Over time, exposure to atmospheric oxygen and UV light initiates auto-oxidation at the alpha-carbon, forming potentially explosive hydroperoxides. While less volatile than THF, it must still be treated as a peroxide former.

  • The Primary Amine (-NH₂): This group acts as both a Lewis base and a nucleophile. It can cause localized skin and eye irritation. More importantly for disposal, it will react exothermically with strong acids. Mixing amine-rich waste directly with concentrated acidic waste can lead to thermal runaway in sealed containers.

  • The Tert-Butyl Ester: While sterically hindered and stable under neutral conditions, the tert-butyl group is highly susceptible to acid-catalyzed hydrolysis. Exposure to strong acids (e.g., Trifluoroacetic acid, commonly used in deprotection steps) will cleave the ester, releasing isobutylene gas . If this occurs in a sealed waste carboy, it can cause catastrophic over-pressurization.

Under the, laboratories must maintain a Chemical Hygiene Plan (CHP) that accounts for these specific molecular hazards[1].

Quantitative Hazard & Segregation Matrix

Proper waste segregation begins at the point of storage. The following matrix summarizes the physical properties and the mechanistic reasoning behind our segregation protocols.

Functional Group / PropertyHazard ImplicationCausality & MechanismCompatible StorageIncompatible Storage
Primary Amine (-NH₂) Corrosive / IrritantActs as a Lewis base; rapid exothermic salt formation occurs when mixed with acids.Flammables cabinet, inert atmosphere (Nitrogen/Argon)Strong acids, anhydrides, strong oxidizers
Tert-butyl Ester Flammability / Gas GenerationAcid-catalyzed hydrolysis releases isobutylene gas, rapidly pressurizing closed containers.Cool, dry, well-ventilated environmentConcentrated acids (e.g., TFA, HCl, H₂SO₄)
Oxane Ring (Ether) Peroxide FormerAlpha-carbon auto-oxidation generates shock-sensitive hydroperoxides over time.Dark, airtight containers, away from UV lightProlonged UV light, atmospheric oxygen

Operational Handling & Experimental Workflow

Before discussing disposal, we must establish a controlled handling workflow. According to guidelines from, establishing a standardized operational flow minimizes the risk of accidental exposure and cross-contamination[2].

HandlingWorkflow Receipt 1. Chemical Receipt Log Date & Purge with N2 Handling 2. Fume Hood Operations (PPE: Nitrile, Goggles, Coat) Receipt->Handling Reaction 3. Experimental Use (Amine/Ester Chemistry) Handling->Reaction Incompatibles Critical Control: Keep away from Strong Oxidizers & Acids Handling->Incompatibles WasteSeg 4. Waste Segregation (Non-Halogenated Organics) Reaction->WasteSeg Storage 5. SAA Storage (Vented Secondary Containment) WasteSeg->Storage Disposal 6. EHS Transfer & RCRA Incineration Storage->Disposal

Figure 1: Operational workflow for handling and processing amine-oxane derivatives.

Step-by-Step Handling Methodology:

  • Preparation: Always operate within a certified chemical fume hood. Equip standard PPE (nitrile gloves, safety goggles, flame-resistant lab coat).

  • Inert Atmosphere: Because of the oxane ring's susceptibility to oxidation, purge the primary container with Nitrogen or Argon after every use.

  • Reaction Monitoring: If performing ester deprotection, ensure your reaction vessel is properly vented through a bubbler to safely release generated isobutylene gas.

Self-Validating Disposal Protocol

Disposal of Tert-butyl 2-(3-aminooxan-3-yl)acetate must comply with the, which mandate strict profiling and accumulation standards[3].

WasteLogic Start Waste Generation: Tert-butyl 2-(3-aminooxan-3-yl)acetate CheckAqueous Solvent System Matrix? Start->CheckAqueous Organic Organic Matrix CheckAqueous->Organic Organic Aqueous Aqueous Matrix CheckAqueous->Aqueous Aqueous HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Organic->HalogenCheck pHCheck Check pH (Amine is basic) Aqueous->pHCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes Neutralize Neutralize to pH 6-8 (Avoid Exotherms) pHCheck->Neutralize EHS Transfer to EHS for RCRA Incineration NonHalo->EHS Halo->EHS Neutralize->EHS

Figure 2: Self-validating logic tree for the segregation and disposal of oxane waste.

Step 1: The Peroxide Verification (Self-Validating)

  • Action: If you are disposing of neat chemical or stock solutions that have been stored for >12 months, you must test for peroxides prior to disposal.

  • Validation: Dip a commercial peroxide test strip into the chemical.

    • Result < 3 ppm: Safe for standard RCRA disposal.

    • Result > 3 ppm:Halt disposal. Do not move or agitate the container. Contact your Environmental Health and Safety (EHS) officer immediately for specialized stabilization.

Step 2: Matrix Characterization & pH Verification (Self-Validating)

  • Action (Aqueous Waste): If the chemical is dissolved in an aqueous waste stream, test the pH. Because the primary amine renders the solution basic, adding this directly to a highly acidic waste carboy will cause a rapid acid-base exotherm.

  • Validation: Adjust the pH to 6-8 using dilute acid (e.g., 1M HCl) slowly over an ice bath. Verify with pH indicator paper before transferring to the final Satellite Accumulation Area (SAA) container.

Step 3: Segregation and SAA Transfer

  • Action: Transfer the validated waste into the appropriate SAA carboy. Unless mixed with solvents like Dichloromethane (DCM), this chemical belongs in the "Non-Halogenated Organic Waste" stream.

  • Causality: The EPA requires accurate waste profiling because halogenated and non-halogenated wastes are incinerated at different temperatures to prevent the atmospheric release of dioxins[3].

Step 4: Labeling and EHS Handoff

  • Action: Ensure the waste container is explicitly labeled with the full chemical name (no abbreviations) and the primary hazard classes: Flammable, Irritant. Cap the container securely, but ensure the SAA carboy utilizes a pressure-relief vented cap to prevent gas buildup from any trace ester hydrolysis.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety - OSHA Laboratory Standard (29 CFR 1910.1450). United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generators (40 CFR Parts 260-279). United States EPA. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 2-(3-aminooxan-3-yl)acetate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a discipline rooted in molecular understanding. Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a discipline rooted in molecular understanding. Tert-butyl 2-(3-aminooxan-3-yl)acetate is a highly valuable, bifunctional building block frequently utilized in peptidomimetic synthesis, spirocycle generation, and advanced drug discovery workflows.

However, its specific molecular architecture demands a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics. This guide provides the definitive, self-validating protocols required to handle this compound safely and efficiently.

Chemical Profiling & Risk Causality

To select the correct PPE, we must first understand the molecular behavior of Tert-butyl 2-(3-aminooxan-3-yl)acetate. The risks associated with this compound are driven by two distinct structural features:

  • The Primary Amine Moiety: Aliphatic amines are inherently basic and nucleophilic. Upon contact with the moisture present on human skin or mucous membranes, they undergo hydrolysis to produce localized alkaline environments, leading to severe irritation, chemical burns, and potential long-term skin sensitization[1],[2].

  • The Tert-Butyl Ester & Oxane Ring: Unlike simple, low-molecular-weight water-soluble amines, the bulky tert-butyl ester and the tetrahydropyran (oxane) ring impart significant lipophilicity to the molecule. This lipophilic character acts as a penetration enhancer, allowing the corrosive amine to rapidly bypass the stratum corneum (the skin's outer water-resistant barrier) and deliver the basic payload deeper into the epidermis.

The Solvent Carrier Effect: In drug development, this compound is rarely handled dry for long; it is typically dissolved in organic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). These solvents rapidly degrade standard latex or thin nitrile gloves, creating a vector for the lipophilic amine to enter the bloodstream.

Quantitative PPE Specifications

Standard laboratory PPE is insufficient for lipophilic aliphatic amines. In accordance with OSHA 29 CFR 1910.132 hazard assessment protocols[3],[4], the following equipment must be utilized.

Protection ZoneEquipment SpecificationCausality & Validation Check
Hand Protection Primary: Heavy-duty Nitrile (≥8 mil thickness).Secondary (if using DCM/DMF): Silver Shield® or PVA laminate inner glove, with a nitrile outer glove for dexterity.Causality: Prevents lipophilic penetration and solvent carrier degradation.Validation: Perform a visual inflation test (roll the cuff to trap air) to check for pinholes before donning.
Eye & Face ANSI Z87.1 compliant indirect-vented chemical splash goggles.Causality: Vapors from aliphatic amines can cause corneal edema (glaucopsia or "blue haze"). Safety glasses offer zero vapor protection.Validation: Ensure the rubber seal sits flush against the skin without gaps.
Body Protection 100% Cotton or Flame-Resistant (FR) lab coat with knit cuffs. Disposable polyethylene apron for bulk transfers.Causality: Synthetic blends (polyester) can melt into the skin if a reactive fire occurs. Knit cuffs prevent wrist exposure.Validation: Coat must be fully buttoned to the collar.
Respiratory Handled exclusively inside a certified chemical fume hood. Half-mask respirator with ABEK (multigas) cartridges for spill response.Causality: Prevents inhalation of basic aerosols or vapors[5].Validation: Verify hood face velocity monitor reads between 80–120 fpm before opening the vial.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation & Setup

  • Action: Clear the chemical fume hood of all incompatible materials, specifically strong oxidizers, acid chlorides, and anhydrides (which react violently with primary amines)[6].

  • Validation: Check the digital airflow monitor. The system is validated if the flow rate is actively fluctuating between 80–120 feet per minute (fpm).

Step 2: Static-Free Weighing

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Aliphatic amine powders/oils can carry static charges, leading to aerosolization when manipulated.

  • Validation: Pass a static eliminator (e.g., Zerostat gun) over the boat. The balance reading should stabilize instantly without drifting.

Step 3: Transfer and Solubilization

  • Action: Transfer the required mass of Tert-butyl 2-(3-aminooxan-3-yl)acetate. Immediately dissolve the compound in your chosen reaction solvent (e.g., THF, DCM) before removing the vessel from the fume hood.

  • Validation: Cap the reaction vial securely with a PTFE-lined septum. The system is validated for transport across the lab only when the exterior of the vial has been wiped with an alcohol prep pad.

Spill Response and Disposal Plan

Because of its basicity and lipophilicity, spills of Tert-butyl 2-(3-aminooxan-3-yl)acetate require chemical neutralization, not just physical absorption.

Immediate Spill Response Protocol:

  • Isolate: Alert nearby personnel and lower the fume hood sash to maximize exhaust velocity.

  • Neutralize (Do NOT use water): Water will spread the lipophilic compound. Instead, cover the spill with a mild solid acid, such as citric acid powder or sodium bisulfate . This converts the volatile, lipophilic free-base amine into a stable, water-soluble ammonium salt.

  • Absorb: Once neutralized (allow 5 minutes for the solid-state reaction), cover the area with an inert absorbent like vermiculite or sand.

  • Clean: Sweep the absorbed material using a non-sparking brush and place it into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Logistics:

  • Segregation: Never dispose of amine waste in the same container as acidic waste or halogenated solvents without prior neutralization, as this can generate heat and pressure.

  • Labeling: Designate the waste stream explicitly as "Hazardous Organic Amine Waste - Corrosive/Irritant."

Workflow Visualization

The following diagram maps the logical decision tree for handling and spill response, ensuring all personnel have a clear, visual understanding of the operational limits.

G Start Start: Tert-butyl 2-(3-aminooxan-3-yl)acetate PPE Don PPE: Nitrile/PVA Gloves, Splash Goggles, Cotton Coat Start->PPE Hood Validate Fume Hood (Flow: 80-120 fpm) PPE->Hood Weigh Anti-Static Weighing & Solvent Transfer Hood->Weigh Spill Did a Spill Occur? Weigh->Spill Quench Neutralize with Solid Citric Acid Spill->Quench Yes Proceed Proceed to Synthesis (Sealed Vessel Only) Spill->Proceed No Clean Absorb with Vermiculite & Decontaminate Area Quench->Clean Dispose Dispose as Hazardous Organic Amine Waste Clean->Dispose Proceed->Dispose

Figure 1: Self-validating workflow for the handling, spill neutralization, and disposal of aliphatic amine building blocks.

References

To ensure the highest standards of scientific integrity and regulatory compliance, the methodologies in this guide are grounded in the following authoritative sources:

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link][4]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link][5]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8007, Butylamine (Representative Aliphatic Amine Toxicity Profile)." PubChem. Available at:[Link][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7965, Cyclohexylamine (Representative Cyclic Aliphatic Amine)." PubChem. Available at:[Link][1]

Sources

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